Technical Documentation Center

Meso-lanthionine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Meso-lanthionine
  • CAS: 922-56-5

Core Science & Biosynthesis

Foundational

Unlocking the Stereochemical Code of Lantibiotics: The Mechanistic and Analytical Landscape of meso-Lanthionine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Lantibiotics represent a highly potent class of ribosomally synthesized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Lantibiotics represent a highly potent class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether-linked amino acids. The stereochemical configuration of these cross-links—specifically meso-lanthionine—is not merely a structural artifact; it is the fundamental driver of their 3D topology and antimicrobial efficacy. This whitepaper dissects the biosynthetic causality behind the meso configuration, explores the catastrophic biological consequences of stereochemical deviation, and provides a self-validating analytical workflow for stereocenter determination using reductive desulfurization and Marfey's derivatization.

The Architectural Paradigm of Lanthipeptides

Lantibiotics are defined by their unique post-translational modifications, most notably the installation of lanthionine (Lan) and 3-methyllanthionine (MeLan) residues 1. Lanthionine is a bis-amino acid composed of two alanine residues cross-linked via a thioether bridge at their β-carbons 1.

In virtually all natural lantibiotics characterized to date, this thioether linkage adopts a highly specific meso-stereochemistry , possessing a (2S, 6R) configuration [[2]](). This is chemically equivalent to a D-Alanine linked to an L-Alanine (DL-Lan) 3. The evolutionary conservation of this specific stereocenter is critical for conferring the metabolic stability and target-binding affinity required for the peptide's biological action.

Biosynthetic Causality: Enzymatic Stereocontrol

The formation of meso-lanthionine is a deterministic, enzyme-guided two-step process rather than a spontaneous chemical event.

  • Dehydration: The biosynthetic machinery (LanB dehydratases or the dehydratase domain of bifunctional LanM enzymes) catalyzes the dehydration of specific serine residues within the precursor peptide to yield the α,β-unsaturated amino acid 2,3-didehydroalanine (Dha) 4.

  • Stereoselective Cyclization: A neighboring cysteine thiol undergoes an intramolecular Michael-type addition into the Dha residue. This reaction is strictly chaperoned by LanC cyclases (or the LanM cyclase domain), which enforce an anti addition mechanism, exclusively generating the (2S, 6R) meso configuration 45.

Biosynthesis Precursor Precursor Peptide (Ser/Thr & Cys) Dehydration Dehydration (LanB / LanM) Precursor->Dehydration Intermediate Dha / Dhb + Cys Dehydration->Intermediate Cyclization Stereoselective Cyclization (LanC / LanM) Intermediate->Cyclization Michael Addition Product meso-Lanthionine (2S, 6R) Cyclization->Product

Fig 1: Enzymatic biosynthesis of meso-lanthionine via dehydration and stereoselective cyclization.

The Functional Imperative of the meso Configuration

Why has nature rigorously selected for the meso configuration? The causality lies in the lock-and-key mechanism of lantibiotic target engagement. Many lantibiotics exert their antimicrobial activity by binding to lipid II, an essential precursor in bacterial peptidoglycan biosynthesis 6.

To interrogate this, Knerr and van der Donk executed the total chemical synthesis of the tricyclic lantibiotic Lacticin 481, alongside analogues where the native DL-Lan (meso) cross-links were systematically replaced with LL-Lan (2R, 6R) stereoisomers 4. Biological evaluation revealed that substituting any of the meso cross-links with the LL configuration completely abolished antibacterial activity 6. The enzymatically installed stereochemistry is therefore an absolute structural prerequisite for proper 3D folding and target recognition.

Table 1: Stereochemical Configurations of Lanthipeptide Cross-links
Cross-link TypeConfigurationConstituent MonomersRepresentative LantibioticBiological Activity Status
meso-Lanthionine (2S, 6R)D-Ala, L-AlaNisin, Lacticin 481Potent Antimicrobial
LL-Lanthionine (2R, 6R)L-Ala, L-AlaSynthetic Lacticin 481 analogInactive
DL-Methyllanthionine (2S, 3S, 6R)D-Abu, L-AlaEpidermin, NisinPotent Antimicrobial
LL-Methyllanthionine (2R, 3R, 6R)L-Abu, L-AlaCytolysinActive (Context-dependent)
D-allo-L-Methyllanthionine (2S, 3R, 6R)D-allo-Abu, L-AlaSapT, mCoiA1Morphogenetic / Active

Note: Recent genome mining has uncovered non-canonical stereochemistries, such as the D-allo-L-MeLan found in the morphogenetic peptide SapT and mCoiA1, highlighting the divergent evolution of lanthipeptide synthetases 78.

Analytical Determination of Lanthionine Stereocenters

Because the thioether bond is highly stable and resistant to standard Edman degradation or simple MS/MS sequencing, determining the stereochemistry of a newly discovered lantibiotic requires a specialized, self-validating chemical workflow. Enantiomeric amino acids (D-Ala vs. L-Ala) cannot be distinguished by standard mass spectrometry. To resolve this, researchers employ reductive desulfurization coupled with Marfey’s derivatization [[5]]() 9.

AnalyticalWorkflow Sample Lantibiotic Sample (Contains meso-Lan) Desulfurization Reductive Desulfurization (Raney Nickel) Sample->Desulfurization Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Desulfurization->Hydrolysis Yields D-/L-Ala Derivatization Marfey's Derivatization (FDAA) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis vs D-/L-Ala Standards Derivatization->LCMS

Fig 2: Analytical workflow for determining lanthionine stereochemistry using Marfey's reagent.

Protocol: Stereochemical Validation via Advanced Marfey’s Analysis

This protocol is designed as a self-validating system. By co-injecting authentic standards, any retention time shifts observed during LC-MS are accurately mapped to the correct stereoisomer.

Phase 1: Reductive Desulfurization

  • Objective: Cleave the robust thioether linkage without racemizing the α-carbon stereocenters.

  • Procedure: Dissolve the purified lantibiotic (approx. 50-100 µg) in a methanol/water mixture. Add an excess of washed Raney Nickel catalyst. Incubate at 50°C for 4-6 hours under a hydrogen atmosphere.

  • Causality: Raney Nickel specifically reduces the C-S bonds. This catalytic desulfurization converts the cross-linked meso-lanthionine into discrete, free D-alanine and L-alanine residues while preserving their original stereochemistry 1.

Phase 2: Acid Hydrolysis

  • Objective: Depolymerize the peptide into free amino acid monomers.

  • Procedure: Lyophilize the desulfurized peptide to remove solvents. Reconstitute the pellet in 6M HCl and incubate in a sealed, nitrogen-flushed vial at 110°C for 12–24 hours [[9]]().

  • Causality: High-temperature acid hydrolysis cleaves the peptide amide bonds. Nitrogen flushing prevents the oxidative degradation of sensitive residues during heating.

Phase 3: Diastereomeric Derivatization

  • Objective: Enable the chromatographic separation of enantiomers on a standard reverse-phase column.

  • Procedure: Resuspend the dried hydrolysate in water. Add 1 M NaHCO3 and a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone. Incubate at 40°C for 1 hour, then quench the reaction with 2 M HCl 5.

  • Causality: FDAA reacts covalently with the primary amines of D-Ala and L-Ala. Because FDAA itself is chiral, it converts the enantiomers into diastereomers (FDAA-D-Ala and FDAA-L-Ala), which possess distinct hydrophobicities and can be separated without a specialized chiral column.

Phase 4: LC-MS/MS Quantification & Validation

  • Objective: Identify and quantify the stereoisomers to confirm the meso configuration.

  • Procedure: Inject the derivatized sample onto a reverse-phase C18 UHPLC column coupled to a high-resolution mass spectrometer. Monitor the extracted ion chromatogram (EIC) at m/z 342.1 (corresponding to FDAA-Ala) 9.

  • Validation: Co-inject the sample with authentic FDAA-derivatized D-Ala and L-Ala standards. The detection of D-Ala and L-Ala in a 1:1 ratio definitively confirms the original meso-(2S, 6R) configuration of the lanthionine residue 9.

References

  • 1Biosynthesis and Mode of Action of Lantibiotics. Chemical Reviews - ACS Publications.

  • [[4]]() Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. PMC / National Institutes of Health.

  • 6Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. Journal of the American Chemical Society (ACS).

  • 7Unexpected Methyllanthionine Stereochemistry in the Morphogenetic Lanthipeptide SapT. PMC / National Institutes of Health.

  • 25.08 Biosynthesis and Mode of Action of Lantibiotics. SciSpace.

  • 3Synthesis of Cystine Peptide Analogues. Thieme Connect.

  • 5Discovery and Characterization of a Myxobacterial Lanthipeptide with Unique Biosynthetic Features and Anti-inflammatory Activity. Journal of the American Chemical Society (ACS).

  • 8Divergent Evolution of Lanthipeptide Stereochemistry. ACS Chemical Biology.

  • 9Discovery and Characterization of Bicereucin, an Unusual d-Amino Acid-Containing Mixed Two-Component Lantibiotic. PMC / National Institutes of Health.

Sources

Exploratory

Unveiling the Biosynthesis of Meso-Lanthionine in Gram-Positive Bacteria: Mechanisms, Pathways, and Therapeutic Potential

Executive Summary Meso-lanthionine is a non-proteinogenic, thioether-linked di-amino acid that serves as the structural cornerstone of lantibiotics—a potent class of ribosomally synthesized and post-translationally modif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Meso-lanthionine is a non-proteinogenic, thioether-linked di-amino acid that serves as the structural cornerstone of lantibiotics—a potent class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced predominantly by Gram-positive bacteria (1)[1]. By cross-linking two alanine residues via a monosulfide bridge, meso-lanthionine confers extreme proteolytic stability and dictates the precise three-dimensional conformation required for binding bacterial targets, such as the cell wall precursor lipid II (2)[2]. For researchers and drug development professionals, mastering the enzymatic causality behind meso-lanthionine biosynthesis is critical for engineering novel, highly stable peptide therapeutics (3)[3].

Structural Biology & Mechanistic Causality

The biosynthesis of meso-lanthionine from a linear precursor peptide is a masterclass in enzymatic thermodynamic activation and stereochemical control. The process is divided into two primary events: the dehydration of serine/threonine residues and their subsequent cyclization with a neighboring cysteine (4)[4].

The Ribosomal Precursor (LanA)

Lanthipeptides are synthesized as inactive precursor peptides (LanA) containing an N-terminal leader sequence and a modifiable core peptide. The leader peptide is not merely a transport signal; it acts as an essential allosteric docking scaffold that recruits biosynthetic enzymes and dictates their processivity across the core peptide (5)[5].

Thermodynamic Activation & Dehydration

The native hydroxyl groups of serine and threonine are intrinsically poor leaving groups. Gram-positive bacteria overcome this activation energy barrier using two distinct evolutionary strategies:

  • Class I Pathway (LanB Dehydratase): Employs an aminoacyl-tRNA-dependent mechanism. LanB glutamylates the hydroxyl group using glutamyl-tRNA, converting it into a superior leaving group. Subsequent elimination yields the α,β-unsaturated amino acids 2,3-didehydroalanine (Dha) or 2,3-didehydrobutyrine (Dhb)[4].

  • Class II Pathway (LanM Bifunctional Synthetase): Utilizes an N-terminal kinase domain to phosphorylate the hydroxyl group in an ATP-dependent manner, followed by rapid phosphate elimination to generate Dha/Dhb (6)[6].

Stereoselective Cyclization

The conversion of Dha/Dhb and a neighboring cysteine into meso-lanthionine requires rigorous stereocontrol. LanC (Class I) and the C-terminal cyclase domain of LanM (Class II) contain a highly conserved zinc-binding motif (typically Cys-Cys-His or Cys-Cys-Cys)[6]. The zinc ion coordinates the cysteine thiol, lowering its pKa to form a highly nucleophilic thiolate. The enzyme positions this thiolate for a stereospecific, intramolecular Michael-type addition into the double bond of Dha/Dhb. This reaction exclusively yields the meso stereoisomer—featuring a D-configuration at the newly formed α-carbon and an L-configuration at the cysteine α-carbon[2].

Pathway Visualization

BiosynthesisPathway cluster_ClassI Class I Pathway cluster_ClassII Class II Pathway Precursor LanA Precursor Peptide (Contains Ser/Thr & Cys) LanB LanB Dehydratase (Glutamylation) Precursor->LanB tRNA-Glu LanM LanM Bifunctional Enzyme (Phosphorylation & Cyclization) Precursor->LanM ATP Dehydro Dehydroamino Acid (Dha / Dhb) LanB->Dehydro -H2O LanC LanC Cyclase (Zn2+ Catalysis) MesoLan Meso-Lanthionine (Thioether Cross-link) LanC->MesoLan Stereospecific Addition LanM->Dehydro Internal LanM->MesoLan Stereospecific Addition Dehydro->LanC

Enzymatic pathways for meso-lanthionine biosynthesis via Class I and Class II synthetases.

Quantitative Kinetic Profiling

While the primary ribosomal pathway utilizes LanB/C or LanM, alternative epimerization pathways have been quantitatively profiled. For instance, in Fusobacterium nucleatum, the enzyme FN1732 (a histidine racemase) has been shown to convert L,L-lanthionine to meso-lanthionine (7)[7]. The tables below summarize the structural features of the primary synthetases and the kinetic parameters of this alternative epimerization.

Table 1: Structural & Mechanistic Comparison of Primary Synthetases

Enzymatic FeatureClass I Pathway (e.g., Nisin)Class II Pathway (e.g., Lacticin 481)
Enzyme Architecture Two distinct enzymes (LanB, LanC)Single bifunctional enzyme (LanM)
Dehydration Mechanism tRNA-dependent glutamylationATP-dependent phosphorylation
Cyclase Active Site Zinc-dependent (Cys-Cys-His motif)Zinc-dependent (Cys-Cys-His/Cys motif)
Stereochemical Output meso-Lanthionine (D-Ala-L-Cys)meso-Lanthionine (D-Ala-L-Cys)

Table 2: Quantitative Kinetic Parameters of Meso-Lanthionine Epimerization (F. nucleatum Model)

EnzymeSubstratekcat (s⁻¹)KM (mM)Catalytic Efficiency (kcat/KM)
FN1732 (HisR)L,L-lanthionine0.07 ± 0.0011.9 ± 0.1~0.037 s⁻¹ mM⁻¹

Experimental Protocol: In Vitro Reconstitution & Self-Validating Assays

To harness these pathways for drug development, researchers must reconstitute the enzymatic machinery in vitro. A robust protocol must not only synthesize the thioether but also self-validate the meso stereochemistry, as spontaneous (non-enzymatic) cyclization yields a racemic mixture.

Phase 1: Precursor Scaffolding and Enzymatic Activation
  • Expression & Purification: Clone the lanA gene with a cleavable N-terminal His6-tag. Causality: The leader peptide must remain intact during the assay; it acts as an essential allosteric docking site that guides LanM processivity and prevents premature folding[5].

  • In Vitro Reaction (Class II Model): Incubate purified LanA (10 µM) with recombinant LanM (1 µM), ATP (1 mM), MgCl₂ (10 mM), and TCEP (1 mM) in HEPES buffer (pH 7.5) at 25°C for 4 hours.

    • Causality: ATP and Mg²⁺ are strictly required for the kinase domain's phosphorylation event. TCEP is critical to maintain cysteines in a reduced state, preventing off-target intermolecular disulfide dimerization and ensuring thiols are available for the zinc-catalyzed Michael addition[6].

Phase 2: Self-Validating Analytical Workflow

Because cyclization is an isobaric process (no mass change occurs when Dha and Cys form a thioether), standard intact mass spectrometry cannot distinguish between an uncyclized dehydrated peptide and a mature lanthionine. An orthogonal, self-validating analytical system is required[2].

  • Performic Acid Oxidation (Regiochemistry Validation): Treat the reaction product with performic acid. Thioethers (lanthionines) oxidize to stable sulfones, whereas free, unreacted cysteines oxidize to cysteic acid. Subsequent tandem MS (MS/MS) fragmentation will yield distinct cleavage patterns, validating the exact position of the cross-link.

  • Raney Nickel Desulfurization (Stereochemical Validation): To definitively prove the meso stereochemistry, subject the purified peptide to catalytic desulfurization using Raney nickel. This specifically cleaves the thioether bond, converting a true meso-lanthionine into equimolar D-alanine and L-alanine.

  • Chiral Chromatography: Hydrolyze the desulfurized peptide in 6N HCl, derivatize the resulting free amino acids with Marfey's reagent, and analyze via LC-MS. The detection of D-Ala confirms the stereospecificity of the LanM cyclase domain, proving the enzymatic formation of meso-lanthionine rather than an artifact of spontaneous cyclization[2].

References

  • Biosynthesis of meso-lanthionine in Fusobacterium nucleatum Source: ResearchGate URL:7

  • Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms Source: Frontiers URL:4

  • [Lantibiotics, a class of ribosomally synthesized peptide antibiotics] Source: PubMed URL:1

  • Biosynthesis and Mode of Action of Lantibiotics Source: Chemical Reviews - ACS Publications URL:2

  • Evolution of lanthipeptide synthetases Source: PNAS URL:6

  • Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings Source: NIH URL:3

  • Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors Source: Biochemical Society Transactions URL:5

Sources

Foundational

Architectural Anomaly: The Mechanistic Role of meso-Lanthionine in Bacterial Peptidoglycan Cross-Linking

Executive Overview The bacterial cell wall is a marvel of evolutionary engineering, primarily composed of peptidoglycan (PG)—a dynamic meshwork of glycan strands cross-linked by short stem peptides. In the vast majority...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The bacterial cell wall is a marvel of evolutionary engineering, primarily composed of peptidoglycan (PG)—a dynamic meshwork of glycan strands cross-linked by short stem peptides. In the vast majority of Gram-negative bacteria, the third position of this stem peptide is occupied by meso-diaminopimelic acid (mDAP), a critical residue for forming peptide cross-links.

However, certain opportunistic pathogens, most notably Fusobacterium nucleatum, exhibit a profound architectural anomaly: the complete replacement of mDAP with the non-proteinogenic thioether amino acid, meso-lanthionine[1]. This substitution is not merely a structural curiosity; it fundamentally alters the physical properties of the cell wall, dictates the organism's susceptibility to cell-wall-targeting antibiotics, and modulates the host's innate immune recognition via the NOD1 receptor pathway[2]. This whitepaper provides a comprehensive technical breakdown of meso-lanthionine's role in PG architecture, bridging structural biology, host-pathogen interactions, and self-validating experimental methodologies.

Structural Biology and Biosynthetic Pathways

Meso-lanthionine ( C6​H12​N2​O4​S ) is structurally analogous to mDAP but contains a central sulfur atom in place of a methylene group, forming a thioether linkage[3]. This subtle electronegative shift impacts the flexibility and hydrophobicity of the PG sacculus.

Because F. nucleatum lacks the standard lysine/mDAP biosynthetic pathway, it relies on alternative enzymatic routes to synthesize meso-lanthionine[1]. Recent kinetic studies reveal two primary mechanisms driven by a PLP-dependent lanthionine synthase:

  • Direct Synthesis : The β -replacement of L-cysteine with D-cysteine.

  • Epimerization : The condensation of two L-cysteine molecules to form L,L-lanthionine, followed by stereoconversion to meso-lanthionine via an epimerase (e.g., FN1732)[4].

Biosynthesis LCys L-Cysteine LanSyn Lanthionine Synthase (PLP-dependent) LCys->LanSyn x2 LCys->LanSyn DCys D-Cysteine DCys->LanSyn LLL L,L-Lanthionine LanSyn->LLL β-replacement MesoLan meso-Lanthionine LanSyn->MesoLan Direct β-replacement Epimerase Epimerase (FN1732) LLL->Epimerase Epimerase->MesoLan Epimerization

Proposed enzymatic pathways for meso-lanthionine biosynthesis in F. nucleatum.

Mechanics of Peptidoglycan Cross-Linking

In a mature PG sacculus, structural rigidity is achieved through transpeptidation. The free amino group of the third-position amino acid (meso-lanthionine) acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-D-alanine dipeptide on an adjacent glycan strand. This cleaves the terminal D-alanine and forms a direct peptide bond.

Chemical characterization of F. nucleatum PG reveals an exceptionally high degree of cross-linking, with approximately 70% of meso-lanthionine residues actively participating in cross-linkages[5]. Interestingly, when meso-lanthionine is artificially forced into the PG of other bacteria, such as Mycobacterium smegmatis mutants, it acts as a poor substrate for their native transpeptidases. This results in drastically reduced cross-linking efficiency and hypersusceptibility to β -lactam antibiotics[6], underscoring the highly specialized co-evolution of Fusobacterium transpeptidases with their unique thioether substrate.

PG_Crosslinking cluster_0 Glycan Strand A cluster_1 Glycan Strand B N1 L-Ala D-Glu meso-Lanthionine D-Ala N2 L-Ala D-Glu meso-Lanthionine D-Ala N1:m->N2:d Transpeptidation (Direct Cross-link)

Direct peptidoglycan cross-linking via meso-lanthionine in F. nucleatum.

Host-Pathogen Interactions: Innate Immune Sensing

The innate immune system relies on Pattern Recognition Receptors (PRRs) to detect bacterial invasion. Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a cytosolic sensor that specifically recognizes the γ -D-glutamyl-meso-diaminopimelic acid (iE-DAP) motif found in Gram-negative PG.

Crucially, NOD1 also recognizes synthetic meso-lanthionine[2]. Upon internalization of PG fragments, meso-lanthionine binds to the Leucine-Rich Repeat (LRR) domain of NOD1. This triggers a conformational change, leading to the recruitment of RIP2 kinase via CARD-CARD interactions. The resulting phosphorylation cascade activates NF- κ B, driving the transcription of pro-inflammatory cytokines (e.g., IL-8) and antimicrobial peptides like β -defensin 2[2]. This structural cross-reactivity ensures that epithelial barriers can effectively detect and respond to Fusobacterium infections despite their atypical cell wall chemistry.

NOD1_Pathway MesoLan meso-Lanthionine (PG Fragment) NOD1 NOD1 Receptor (LRR Domain Binding) MesoLan->NOD1 Cytosolic Sensing RIP2 RIP2 Kinase (CARD-CARD Interaction) NOD1->RIP2 Activation NFkB NF-κB Complex (Nuclear Translocation) RIP2->NFkB Phosphorylation Cascade Immune Pro-inflammatory Cytokines (IL-8, β-defensin 2) NFkB->Immune Gene Expression

Intracellular sensing of meso-lanthionine by the NOD1 receptor pathway.

Quantitative Data Summary

Table 1: Structural & Functional Comparison of PG Cross-linking Amino Acids

Featuremeso-Diaminopimelic Acid (mDAP)meso-Lanthionine
Chemical Formula C7​H14​N2​O4​ C6​H12​N2​O4​S
Key Functional Group Methylene bridge ( −CH2​− )Thioether bridge ( −S− )
Cross-linking Efficiency ~30-50% (Standard E. coli)~70% (F. nucleatum)[5]
NOD1 Activation High (Primary Agonist)Moderate to High (Cross-reactive)[2]
Target Pathogens Most Gram-negative bacteriaFusobacterium spp., some Clostridium

Table 2: Kinetic Parameters of meso-Lanthionine Biosynthesis Enzymes[4]

EnzymeSubstrate kcat​ ( s−1 ) KM​ (mM)Mechanism
FN1732 Epimerase L,L-lanthionine 0.07±0.001 1.9±0.1 Stereoconversion to meso-form

Self-Validating Experimental Protocols

As a drug development professional or structural biologist, isolating and validating the function of meso-lanthionine requires rigorous, self-validating methodologies.

Protocol A: Isolation and HPLC-MS Analysis of meso-Lanthionine Muropeptides

Objective: To extract intact PG from F. nucleatum and confirm the presence of meso-lanthionine.

  • Cell Lysis & SDS Boiling : Harvest F. nucleatum cells at mid-log phase. Immediately resuspend in 4% SDS and boil for 30 minutes.

    • Causality : Boiling in SDS instantly denatures endogenous autolysins, freezing the PG in its native cross-linked state and preventing artifactual degradation.

  • Proteolytic Digestion : Wash the sacculi repeatedly to remove SDS. Digest with Pronase E (100 µg/mL) at 60°C for 2 hours, followed by Trypsin.

    • Causality : F. nucleatum possesses tightly bound peptidoglycan-protein complexes (PPCs). Proteolysis ensures these are stripped away, leaving a pure glycan-peptide scaffold.

  • Hydrofluoric Acid (HF) Treatment : Treat the pellet with 48% HF for 48 hours at 4°C.

    • Causality : HF specifically cleaves phosphodiester bonds, removing covalently attached wall teichoic acids without hydrolyzing the PG peptide bonds.

  • Mutanolysin Digestion : Resuspend the purified sacculi in sodium phosphate buffer (pH 6.0) and digest with Mutanolysin (100 U/mL) overnight at 37°C.

    • Causality : Mutanolysin specifically cleaves the β -1,4-glycosidic linkages between MurNAc and GlcNAc, generating soluble muropeptides suitable for liquid chromatography.

  • LC-MS/MS Analysis : Separate muropeptides using a C18 reverse-phase column.

    • Self-Validation Checkpoint : The chromatogram must yield a distinct peak corresponding to the uncross-linked disaccharide tripeptide (GlcNAc-MurNAc-L-Ala-D-Glu-meso-Lan). The exact mass shift of +18 Da (replacing −CH2​− with −S− ) compared to an mDAP standard definitively validates the extraction.

Protocol B: In Vitro NOD1 Activation Assay via SEAP Reporter System

Objective: To quantify the innate immune response triggered by meso-lanthionine.

  • Cell Seeding : Seed HEK-Blue NOD1 reporter cells (expressing human NOD1 and an NF- κ B-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] gene) into a 96-well plate at 5×104 cells/well.

  • Ligand Stimulation : Treat cells with varying concentrations (0.1 - 10 µg/mL) of synthetic meso-lanthionine. Include mDAP as a positive control and LL-DAP as a negative control.

    • Causality : NOD1 recognition is highly stereospecific. Using stereoisomers ensures the observed activation is due to specific receptor-ligand binding, not generic chemical stress.

  • Cytochalasin D Addition : Co-incubate with 1 µM Cytochalasin D.

    • Causality : Meso-lanthionine requires cytosolic entry to reach NOD1. Cytochalasin D enhances the internalization of these fragments into human monocytic/epithelial cells, significantly boosting the signal-to-noise ratio[2].

  • SEAP Detection : After 24 hours, transfer 20 µL of supernatant to 180 µL of QUANTI-Blue reagent. Incubate at 37°C for 1 hour and read absorbance at 620 nm.

    • Self-Validation Checkpoint : The LL-DAP negative control must yield baseline absorbance. If LL-DAP induces a signal, it indicates endotoxin (LPS) contamination in the synthetic peptide preparations, invalidating the assay.

Therapeutic Implications

The unique reliance of F. nucleatum on meso-lanthionine presents a highly attractive target for narrow-spectrum antimicrobials. F. nucleatum is heavily implicated in colorectal cancer progression and severe periodontitis. By designing specific inhibitors against the PLP-dependent lanthionine synthase or the FN1732 epimerase, drug developers can selectively eradicate this opportunistic pathogen without disrupting the mDAP-reliant commensal microbiome.

References[4] Biosynthesis of meso-lanthionine in Fusobacterium nucleatum. ResearchGate. Verified Source[5] Lysozyme digestion and chemical characterization of the peptidoglycan of Fusobacterium nucleatum Fev 1. ASM Journals. Verified Source[1] Genome Sequence and Analysis of the Oral Bacterium Fusobacterium nucleatum Strain ATCC 25586. ASM Journals. Verified Source[6] An Unusual Mutation Results in the Replacement of Diaminopimelate with Lanthionine in the Peptidoglycan of a Mutant Strain of Mycobacterium smegmatis. ASM Journals. Verified Source[2] Meso-Diaminopimelic Acid and Meso-Lanthionine, Amino Acids Specific to Bacterial Peptidoglycans, Activate Human Epithelial Cells through NOD1. OUP. Verified Source[3] Lanthionine, meso- | C6H12N2O4S | CID 13535. PubChem. Verified Source

Sources

Exploratory

Engineering the Thioether Bridge: A Mechanistic and Methodological Guide to meso-Lanthionine Formation

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Lanthipeptides are a diverse class of ribosomally synthesized and post-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Lanthipeptides are a diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of intramolecular thioether rings. These rigid structural motifs—specifically lanthionine (Lan) and methyllanthionine (MeLan)—confer exceptional proteolytic stability and target affinity, making them highly attractive scaffolds for novel antimicrobial and therapeutic drug development.

The formation of meso-lanthionine is a marvel of enzymatic precision, executed via a two-step post-translational modification (PTM) process: the dehydration of serine/threonine residues, followed by a stereospecific Michael-type addition of a cysteine thiolate. This guide dissects the molecular causality behind LanC/LanM-mediated cyclization and provides a field-proven, self-validating protocol for the in vitro reconstitution of these complex enzymatic pathways.

The Molecular Logic of Lanthipeptide Maturation

The biosynthesis of lanthipeptides is strictly governed by the architecture of the precursor peptide (LanA), which is bipartite: an N-terminal leader peptide and a C-terminal core peptide . The leader peptide serves as an essential recognition motif that recruits the modification machinery (LanB/LanC or LanM) while keeping the core peptide in an inactive state to prevent premature host toxicity (1[1]).

The maturation process follows a highly conserved logic:

  • Dehydration: Serine and threonine residues in the core peptide are dehydrated to 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively. In Class II lanthipeptides, this is catalyzed by the N-terminal domain of the bifunctional LanM enzyme, which requires ATP to phosphorylate the hydroxyl group, creating a favorable leaving group for elimination (2[2]).

  • Cyclization: A cyclase (LanC or the C-terminal domain of LanM) catalyzes the intramolecular addition of a cysteine thiol across the double bond of Dha/Dhb (3[3]).

Maturation LanA Precursor Peptide (LanA) Dehydration Dehydration (LanB/LanM) LanA->Dehydration Cyclization Cyclization (LanC/LanM) Dehydration->Cyclization Cleavage Proteolytic Cleavage Cyclization->Cleavage Active Mature Lanthipeptide Cleavage->Active

Fig 1. Sequential logic of lanthipeptide maturation from precursor to active antimicrobial.

Catalytic Mechanism of LanC-Mediated Michael Addition

The formation of the thioether bond is not a simple spontaneous reaction; while Dha can react spontaneously with cysteine at pH > 7.5, this non-enzymatic reaction yields a racemic mixture of stereoisomers (1[1]). To achieve the biologically active meso-configuration (DL-stereochemistry), the LanC enzyme orchestrates a highly controlled microenvironment.

Thiolate Activation via Zinc Coordination

LanC enzymes possess a conserved zinc-binding motif (typically coordinated by two cysteines and one histidine). The Zn²⁺ ion acts as a Lewis acid, coordinating the incoming cysteine thiol of the core peptide. This interaction drastically lowers the pKa of the thiol, generating a highly reactive thiolate anion at physiological pH, priming it for nucleophilic attack (1[1]).

Stereoselective Enolate Protonation

Following the nucleophilic attack of the thiolate onto the β-carbon of the Dha/Dhb residue, an enolate intermediate is formed. The stereochemistry of the final meso-lanthionine is dictated by the stereospecific protonation of this enolate. A conserved active-site acid (typically a Histidine residue) donates a proton to the α-carbon from a specific face of the enolate. This anti-addition mechanism results in the inversion of stereochemistry at the α-carbon of the original Ser/Thr, yielding a D-amino acid configuration, while the L-configuration of the attacking cysteine is retained, resulting in the characteristic DL-meso stereocenter (4[4]).

Mechanism Zn Zn2+ Coordination (Lowers Cys pKa) Thiolate Thiolate Anion (Nucleophile) Zn->Thiolate Attack Nucleophilic Attack (anti-addition) Thiolate->Attack Enolate Enolate Intermediate Attack->Enolate Protonation Stereospecific Protonation (Conserved His) Enolate->Protonation Product meso-Lanthionine (DL-configuration) Protonation->Product

Fig 2. Catalytic mechanism of LanC-mediated stereospecific Michael addition.

Quantitative Stereochemical Data

While the DL (meso) configuration is the canonical outcome for most lanthipeptides, recent structural characterizations have revealed that specific enzymes and peptide sequences can dictate alternative stereochemical outcomes, such as the LL-configuration.

Table 1: Stereochemical Configurations of Representative Lanthipeptides

LanthipeptideEnzyme ClassThioether TypeStereochemical OutcomeReference
Nisin Class I (LanB/C)Lan / MeLanDL (meso) / (2S,3S,6R)5[5]
Lacticin 481 Class II (LanM)LanDL (meso)6[6]
Geobacillin II (Ring A) Class II (LanM)MeLanLL (2R,3R,6R)5[5]
SapT Class I (LanB/C)MeLanLL (2R,3R,6R)4[4]

In Vitro Reconstitution: A Self-Validating Protocol

Studying lanthipeptide maturation in vivo is complicated by cellular toxicity and overlapping metabolic pathways. In vitro reconstitution decouples biosynthesis from the host, allowing precise kinetic control and substrate engineering (7[7]). The following workflow is designed as a self-validating system ; the analytical endpoints inherently control for false positives.

Workflow CoExp E. coli Co-expression Purify IMAC Purification CoExp->Purify Assay In Vitro Assay (ATP, Mg2+, TCEP) Purify->Assay Cleave Protease Digestion Assay->Cleave Analyze MS & GC/MS Validation Cleave->Analyze

Fig 3. Self-validating in vitro reconstitution workflow for lanthipeptide biosynthesis.

Phase 1: Precursor and Enzyme Co-expression
  • Vector Design: Clone the lanA gene (with an engineered N-terminal His6-tag) and the lanM gene into a dual-expression vector system (e.g., pETDuet) and transform into E. coli BL21(DE3).

  • Expression: Grow cultures at 37°C to an OD600 of 0.6. Induce with 0.5 mM IPTG and shift to 18°C for 16 hours.

    • Causality: Low-temperature expression is critical to prevent the high-molecular-weight LanM enzymes from misfolding into insoluble inclusion bodies.

  • Purification: Isolate the LanA-LanM complex using Immobilized Metal Affinity Chromatography (Ni-NTA). Elute with an imidazole gradient (30–500 mM).

Phase 2: The Cyclization Assay
  • Buffer Preparation: Dialyze the purified complex into 50 mM HEPES, pH 7.5.

    • Causality: Maintaining pH at exactly 7.5 is strictly required. Higher pH values trigger spontaneous, non-enzymatic Michael additions that ruin stereochemical fidelity (1[1]).

  • Reaction Initiation: Supplement the reaction with 1 mM ATP, 10 mM MgCl₂, and 1 mM TCEP. Incubate at 37°C for 3 hours.

    • Causality: ATP and Mg²⁺ are obligate cofactors for the LanM dehydratase domain to phosphorylate Ser/Thr residues (2[2]). TCEP is chosen over DTT because it reduces spurious disulfides without acting as a competing thiol nucleophile against the Dha/Dhb residues.

Phase 3: Proteolytic Maturation
  • Leader Cleavage: Add the cognate LanP protease (or Factor Xa if an FXa site was engineered between the leader and core peptide) to the reaction mixture.

    • Causality: The leader peptide sterically blocks the biological activity of the core peptide. Cleavage is an absolute requirement to unmask the active antimicrobial compound (7[7]).

Phase 4: Analytical Validation (Self-Validating Endpoints)
  • MALDI-TOF MS: Analyze the intact mass. A successful dehydration yields a mass shift of -18 Da per water molecule lost.

  • NEM Alkylation (The Critical Control): Treat a reaction aliquot with N-ethylmaleimide (NEM).

    • Causality: Thioether formation (cyclization) does not change the overall mass compared to the dehydrated intermediate. However, if cyclization fails, free cysteines will react with NEM, causing a +97 Da mass shift per uncyclized residue. A lack of NEM adducts definitively proves complete thioether ring closure (6[6]).

  • Chiral GC/MS: Subject the purified peptide to acid hydrolysis (6 M HCl, 110°C, 20 h) and derivatize with acetyl chloride. Analyze via GC/MS using a chiral stationary phase to confirm the DL-meso stereochemistry (5[5]).

Conclusion

The enzymatic formation of meso-lanthionine represents a highly sophisticated mechanism of peptide rigidification. By understanding the causal relationships between zinc-mediated thiolate activation, stereospecific enolate protonation, and the necessity of the leader peptide, researchers can hijack these biosynthetic machineries. The in vitro reconstitution protocols outlined herein provide a robust, self-validating framework for engineering novel lanthipeptide therapeutics with custom topologies and enhanced pharmacological profiles.

References

  • [1] A Structural View on the Maturation of Lanthipeptides. Frontiers in Microbiology.

  • [4] Unexpected Methyllanthionine Stereochemistry in the Morphogenetic Lanthipeptide SapT. Journal of the American Chemical Society / PMC.

  • [5] Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM. National Institutes of Health (PMC).

  • [2] A Structural View on the Maturation of Lanthipeptides. National Institutes of Health (PMC).

  • [3] Cyclisation mechanisms in the biosynthesis of ribosomally synthesised and post-translationally modified peptides. Beilstein Journal of Organic Chemistry.

  • [6] Lacticin 481: In Vitro Reconstitution of Lantibiotic Synthetase Activity. Science / ResearchGate.

  • [7] Discovery and in vitro biosynthesis of haloduracin, a two-component lantibiotic. Proceedings of the National Academy of Sciences (PNAS).

Sources

Foundational

Natural sources of meso-lanthionine containing antimicrobial peptides

An In-Depth Technical Guide to the Natural Sources of Meso-Lanthionine Containing Antimicrobial Peptides For Researchers, Scientists, and Drug Development Professionals Abstract Meso-lanthionine containing peptides, a ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Natural Sources of Meso-Lanthionine Containing Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-lanthionine containing peptides, a hallmark of the lantibiotic class of antimicrobial peptides (AMPs), represent a compelling area of research for novel therapeutic development. Their unique thioether cross-linkages, installed through complex post-translational modifications, confer significant structural stability and potent biological activity. This guide provides a comprehensive technical overview of the natural sources of these fascinating molecules, their intricate biosynthetic pathways, detailed methodologies for their isolation and characterization, and a summary of their antimicrobial efficacy. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Introduction: The Significance of the Meso-Lanthionine Bridge

Antimicrobial resistance is a critical global health challenge, necessitating the discovery of novel therapeutic agents with unconventional mechanisms of action. Lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are distinguished by the presence of lanthionine (Lan) and methyllanthionine (MeLan) residues.[1] These structures are thioether-cross-linked amino acids that create intramolecular rings within the peptide.[2] The meso-stereochemistry of the lanthionine bridge is a common feature in many of these natural products, and it is crucial for their biological activity.[3] The presence of these bridges renders the peptides resistant to degradation by proteases and stabilizes their conformation, which is often essential for their interaction with cellular targets like lipid II, a key precursor in bacterial cell wall biosynthesis.[4] Lanthipeptides with potent antimicrobial activity are termed "lantibiotics."[1]

This guide focuses specifically on naturally occurring peptides containing the meso-lanthionine linkage, providing the technical detail necessary for their identification, isolation, and characterization.

Natural Sources of Meso-Lanthionine Containing Peptides

The vast majority of meso-lanthionine containing antimicrobial peptides are produced by bacteria, particularly those belonging to the phyla Firmicutes and Actinobacteria.[5][6] While other organisms produce a wide array of antimicrobial peptides, the enzymatic machinery for meso-lanthionine formation is predominantly found in the bacterial kingdom.

Gram-Positive Bacteria: The Prolific Producers

Gram-positive bacteria are the most well-established and diverse sources of lantibiotics.[5]

  • Lactococcus lactis : This species is renowned for producing nisin, the most extensively studied and commercially utilized lantibiotic.[5] Nisin is a potent antimicrobial used as a food preservative and is highly effective against a wide range of Gram-positive bacteria.[7]

  • Bacillus spp. : Various Bacillus species are known to produce lantibiotics. A prominent example is Bacillus subtilis, which produces subtilin, a peptide structurally and functionally similar to nisin.[5] Other Bacillus species produce lantibiotics like mersacidin, which shows activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Staphylococcus epidermidis : This bacterium produces epidermin, a lantibiotic that has been considered for the treatment of acne.[1]

  • Actinobacteria : This phylum is a rich source of bioactive secondary metabolites, including a variety of lanthipeptides.[6] Examples include microbisporicin produced by Microbispora sp., which contains unusually modified amino acids in addition to lanthionine bridges, and roseocin from Streptomyces roseosporus.[8]

Emerging and Other Potential Sources

While Gram-positive bacteria are the primary source, ongoing research and genome mining efforts have identified lanthipeptide biosynthetic gene clusters in other organisms.

  • Marine Organisms : The marine environment is a vast reservoir of unique microbial diversity.[9] Marine-derived bacteria, including species of Lysinibacillus, have been shown to produce novel lanthipeptides.[10] The unique conditions of marine environments, such as high salinity and pressure, may drive the evolution of novel peptide structures.[9][11]

  • Other Microbial Sources : While less common, the genetic potential for lanthipeptide production has been identified in a broader range of bacteria through genome mining.[6] It is important to note that while fungi and plants are significant sources of other classes of antimicrobial peptides like defensins and thionins, they are not known to produce peptides containing the characteristic meso-lanthionine bridge.[12][13]

The Biosynthesis of Meso-Lanthionine: A Symphony of Post-Translational Modification

The formation of meso-lanthionine is not a direct ribosomal event but rather a sophisticated multi-step enzymatic process that occurs after the synthesis of a linear precursor peptide (prepeptide). This prepeptide consists of an N-terminal leader peptide, which acts as a recognition signal for the modification enzymes, and a C-terminal core peptide that will become the mature lantibiotic.[2] The biosynthesis is broadly categorized into different classes based on the enzymes involved in the key steps of dehydration and cyclization.[2]

Key Steps in Biosynthesis:

  • Dehydration : Specific serine (Ser) and threonine (Thr) residues in the core peptide are dehydrated to form 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively.[1]

  • Cyclization : The thiol group of a cysteine (Cys) residue performs a Michael-type addition to the dehydro amino acids, forming the characteristic thioether cross-links of lanthionine (from Dha) or methyllanthionine (from Dhb).[4]

The enzymes responsible for these transformations, known as lanthipeptide synthetases, are categorized into four main classes.[2]

  • Class I : Utilizes two separate enzymes: a dehydratase (LanB) and a cyclase (LanC).[2] The NisB/NisC system for nisin biosynthesis is the archetypal example.[14]

  • Class II : Employs a single, large, bifunctional enzyme (LanM) that contains both a dehydratase domain and a cyclase domain.[2]

  • Class III & IV : Also use a single modification enzyme (LanKC for Class III and LanL for Class IV), but their enzymatic domains differ from Class II enzymes.[2] They possess a lyase domain, a kinase-like domain, and a cyclase domain.[4]

The following diagram illustrates the different enzymatic pathways for the formation of the lanthionine bridge.

G cluster_0 Ribosomal Synthesis cluster_1 Class I Biosynthesis (e.g., Nisin) cluster_2 Class II Biosynthesis cluster_3 Class III & IV Biosynthesis cluster_4 Final Processing Precursor Precursor Peptide (Leader + Core) LanB LanB (Dehydratase) Precursor->LanB LanM LanM (Bifunctional Dehydratase/Cyclase) Precursor->LanM LanKC_L LanKC / LanL (Trifunctional Enzyme) Precursor->LanKC_L Dehydrated_I Dehydrated Peptide (contains Dha/Dhb) LanB->Dehydrated_I LanC LanC (Cyclase) Dehydrated_I->LanC Modified_I Modified Core Peptide (with Lan/MeLan) LanC->Modified_I Protease Protease Cleavage & Export Modified_I->Protease Modified_II Modified Core Peptide (with Lan/MeLan) LanM->Modified_II Modified_II->Protease Modified_III_IV Modified Core Peptide (with Lan/MeLan) LanKC_L->Modified_III_IV Modified_III_IV->Protease Mature Mature Lantibiotic Protease->Mature

Caption: Biosynthetic pathways for meso-lanthionine containing peptides.

Methodologies for Isolation, Purification, and Characterization

The successful study of meso-lanthionine containing peptides hinges on robust methodologies for their isolation from complex biological matrices and their detailed structural characterization.

Culturing and Extraction

The initial step involves optimizing the culture conditions of the producing microorganism to maximize peptide yield. This is often followed by an extraction procedure to separate the peptide from the cells and culture medium.

Protocol 1: General Nisin Extraction from Lactococcus lactis

  • Culturing : Inoculate L. lactis into a suitable broth medium (e.g., M17 or MRS broth) and incubate for 18-24 hours at 30-37°C.[15]

  • Acid Extraction : Adjust the pH of the culture broth to approximately 2.0-3.0 with HCl.[15]

  • Heat Treatment : Place the acidified culture in a boiling water bath for 5 minutes. This step helps to release cell-bound nisin.[15]

  • Cell Removal : Centrifuge the broth at high speed (e.g., 12,000 rpm for 15 minutes at 4°C) to pellet the cells.[15]

  • Supernatant Collection : Collect the cell-free supernatant, which contains the crude nisin extract.[15]

  • Neutralization : Adjust the pH of the supernatant to 6.5 with NaOH and filter-sterilize (0.45 µm filter) for subsequent purification.[15]

Purification Workflow

A multi-step chromatographic approach is typically required to achieve high purity.

G start Crude Extract (Cell-Free Supernatant) step1 Ammonium Sulphate Precipitation start->step1 step2 Cation-Exchange Chromatography step1->step2 Resuspend Pellet step3 Hydrophobic Interaction Chromatography (HIC) step2->step3 Elution with Salt Gradient step4 Reverse-Phase HPLC (RP-HPLC) step3->step4 Elution with Decreasing Salt Gradient end Purified Lantibiotic step4->end Elution with Organic Solvent Gradient

Caption: A typical multi-step purification workflow for lantibiotics.

Protocol 2: Chromatographic Purification of Nisin

This protocol is a composite based on established methods.[3][16]

  • Ammonium Sulphate Precipitation : Gradually add ammonium sulphate to the crude extract to a final saturation of 60-80%. Allow proteins to precipitate overnight at 4°C. Centrifuge to collect the precipitate and resuspend it in a minimal volume of an appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.0).[3][16]

  • Cation-Exchange Chromatography : Load the resuspended sample onto a cation-exchange column (e.g., SP-Sepharose). Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1 M).[16] Nisin, being cationic, will bind to the column and elute at a specific salt concentration.

  • Hydrophobic Interaction Chromatography (HIC) : Pool the active fractions from the cation-exchange step, add ammonium sulphate to a high concentration (e.g., 1 M), and load onto a HIC column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulphate.[16]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : As a final polishing step, subject the active fractions from HIC to RP-HPLC on a C8 or C18 column. Elute with a gradient of an organic solvent like acetonitrile containing 0.1% trifluoroacetic acid (TFA). This step is highly effective for separating closely related peptide variants and achieving high purity.[16]

Characterization and Structural Elucidation

Once purified, the peptide must be thoroughly characterized to confirm its identity, sequence, and the presence and location of the meso-lanthionine bridges.

  • Mass Spectrometry (MS) : This is the most critical tool for characterization.

    • Intact Mass Analysis : MALDI-TOF or ESI-MS is used to determine the precise molecular weight of the purified peptide. This can be compared to the theoretical mass calculated from the gene sequence, accounting for the dehydration steps.[17]

    • Tandem MS (MS/MS) : To confirm the amino acid sequence and locate the lanthionine bridges, the peptide is subjected to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID).[18][19] The resulting fragment ions (b- and y-ions) reveal the sequence.[20] The presence of the lanthionine rings results in a complex fragmentation pattern that, when carefully analyzed, can confirm the connectivity of the thioether bridges.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For a definitive three-dimensional structure determination, NMR is the gold standard.[21] Through a series of 2D NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to assign all the proton and carbon signals and determine the through-space proximities of atoms, which allows for the calculation of the peptide's 3D structure in solution.[22] This provides invaluable information on the peptide's conformation, which is directly related to its biological activity.[23]

Antimicrobial Activity

Meso-lanthionine containing peptides are primarily active against Gram-positive bacteria.[24] Their primary mode of action often involves a dual mechanism: binding to lipid II to inhibit cell wall synthesis and using lipid II as a docking molecule to form pores in the cell membrane, leading to cell death.[4] Some lantibiotics, such as nisin, have also shown activity against Gram-negative bacteria, particularly when the outer membrane is permeabilized.[7]

The potency of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.[24]

Table 1: Reported MIC Values for Selected Lantibiotics

LantibioticProducing OrganismTarget PathogenMIC (µg/mL)Reference(s)
NisinLactococcus lactisStaphylococcus aureus~1-12[25][26]
NisinLactococcus lactisListeria monocytogenes<1[15]
NisinLactococcus lactisEscherichia coli>32 (low activity)[7]
MicrobisporicinMicrobispora sp.Methicillin-resistant S. aureus (MRSA)0.03-0.5[8]
Epilancin 15XStaphylococcus epidermidisMethicillin-resistant S. aureus (MRSA)0.12-0.5[22]
MersacidinBacillus sp.Methicillin-resistant S. aureus (MRSA)~2-4[5]

(Note: MIC values can vary significantly depending on the specific strain and the assay conditions used.)[24][27]

Conclusion and Future Outlook

The natural world, particularly the microbial kingdom, remains a fertile ground for the discovery of novel antimicrobial agents. Meso-lanthionine containing peptides, with their unique structures and potent activities, are a testament to this. The methodologies outlined in this guide provide a framework for the systematic exploration of these compounds, from their natural sources to their detailed molecular characterization. As our understanding of their biosynthesis deepens, opportunities for bioengineering and the creation of novel lanthipeptides with enhanced activities and broader spectra will continue to expand, offering promising avenues in the fight against antimicrobial resistance.

References

  • Abdel-Karem, H., El-Kassar, D., & El-Tayeb, O. (2014). Cloning of nis gene and Nisin purification from Lactococcus lactis subsp. lactis Fc2. African Journal of Microbiology Research, 8(53), 4038-4047. [Link]

  • van Staden, A. D. P., van Zyl, L. J., & Trindade, M. (2021). Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings. Applied and Environmental Microbiology, 87(14), e00361-21. [Link]

  • Bobeica, S. C., Dong, S. H., & van der Donk, W. A. (2023). Structure and Function of a Class III Metal-Independent Lanthipeptide Synthetase. ACS Central Science, 9(11), 2029-2038. [Link]

  • Zhang, Q., Yu, Y., Vélasque, L., & van der Donk, W. A. (2012). Evolution of lanthipeptide synthetases. Proceedings of the National Academy of Sciences, 109(45), 18361-18366. [Link]

  • Ortega, M. A., & van der Donk, W. A. (2016). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews, 117(8), 5497-5559. [Link]

  • Gujarathi, S. S., Bankar, S. B., & Ananthanarayan, L. (2008). Fermentative production, purification and characterization of nisin. International Journal of Food Engineering, 4(5). [Link]

  • Field, D., Begley, M., O'Connor, P. M., Daly, K. M., Hugenholtz, F., Cotter, P. D., Hill, C., & Ross, R. P. (2017). A Simple Method for the Purification of Nisin. Probiotics and Antimicrobial Proteins, 9(3), 338-344. [Link]

  • Ortega, M. A., Cogan, D. P., & van der Donk, W. A. (2014). Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes. Journal of the American Chemical Society, 136(41), 14354-14365. [Link]

  • Field, D., Quigley, L., O'Connor, P. M., Rea, M. C., Daly, K., Cotter, P. D., Hill, C., & Ross, R. P. (2018). Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens. Applied and Environmental Microbiology, 84(12), e00309-18. [Link]

  • Rink, R., Wierenga, J., Kuipers, A., Kluskens, L. D., Driessen, A. J. M., Kuipers, O. P., & Moll, G. N. (2012). Easy and Rapid Purification of Highly Active Nisin. Journal of Probiotics & Health, 1(1). [Link]

  • Rodríguez, J. M., Cintas, L. M., Casaus, P., Horn, N., Dodd, H. M., Hernández, P. E., & Gasson, M. J. (1995). Isolation of nisin-producing Lactococcus lactis strains from dry fermented sausages. Journal of Applied Bacteriology, 78(2), 109-115. [Link]

  • Kodani, S., et al. (2024). Isolation and structure determination of a new antibacterial lanthipeptide derived from the marine derived bacterium Lysinibacillus sp. CTST325. World Journal of Microbiology and Biotechnology, 41(2), 54. [Link]

  • Li, Z., et al. (2023). Antimicrobial peptides from marine animals: Sources, structures, mechanisms and the potential for drug development. Frontiers in Immunology, 14, 1184328. [Link]

  • Ramírez-Rendón, D., Guzmán-Chávez, F., García-Ausencio, C., Rodríguez-Sanoja, R., & Sánchez, S. (2023). The untapped potential of actinobacterial lanthipeptides as therapeutic agents. Molecular Biology Reports, 50(12), 10605-10616. [Link]

  • Adaszyńska-Skwirzyńska, M., & Szczerbińska, D. (2018). Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance. BMC Veterinary Research, 14(1), 369. [Link]

  • Girardin, S. E., et al. (2006). Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1. The Journal of Immunology, 177(3), 1796-1804. [Link]

  • van der Donk, W. A. (2015). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Accounts of Chemical Research, 48(6), 1741-1750. [Link]

  • Ramírez-Rendón, D., et al. (2023). The untapped potential of actinobacterial lanthipeptides as therapeutic agents. Molecular Biology Reports, 50(12), 10605-10616. [Link]

  • ResearchGate. (n.d.). Literature MIC values for tested antibiotics. [Link]

  • Bonham, C. A., et al. (2023). Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility. Protein Science, 32(1), e4521. [Link]

  • Miller, L. M., et al. (2020). Biosynthesis of meso-lanthionine in Fusobacterium nucleatum. Biochemistry, 59(30), 2827-2836. [Link]

  • Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology, 24(12), 1551-1557. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Wang, G. (2022). Unlocking Antimicrobial Peptides from Marine Invertebrates: A Comprehensive Review of Antimicrobial Discovery. Antibiotics, 11(11), 1546. [Link]

  • ResearchGate. (n.d.). MIC values of the four types of antibiotics against pathogenic P. aeruginosa, E. faecalis, S. aureus and Bifidobacterium spp. [Link]

  • McCarthy, M. W. (2023). Repositioning Antimicrobial Peptides Against WHO‐Priority Fungi. Journal of Fungi, 9(7), 711. [Link]

  • Magana, M., et al. (2020). The value of antimicrobial peptides in the age of resistance. The Lancet Infectious Diseases, 20(9), e216-e230. [Link]

  • ResearchGate. (n.d.). Isolation of a new antibacterial peptide actinokineosin from Actinokineospora spheciospongiae based on genome mining. [Link]

  • Journal of Pure and Applied Microbiology. (2024). Antimicrobial Potential of Halophilic Actinobacteria: Peptide-Diketopiperazine Linkage via Coupling Reagents. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • ResearchGate. (n.d.). Antimicrobial Peptides from Marine Organisms. [Link]

  • de la Fuente-Núñez, C. (2020). Antifungal Peptides as Therapeutic Agents. Frontiers in Cellular and Infection Microbiology, 10, 105. [Link]

  • van Heel, A. J., et al. (2021). Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. FEMS Microbiology Reviews, 45(6), fuab036. [Link]

  • dos Santos, R. N. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1146. [Link]

  • Tincu, J. A., & Taylor, S. W. (2004). Antimicrobial peptides from marine invertebrates. Antimicrobial Agents and Chemotherapy, 48(10), 3645-3654. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Röst, H. L., et al. (2015). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics. Molecular & Cellular Proteomics, 14(7), 1900-1913. [Link]

  • Kaczmarek, M. P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7000. [Link]

  • da Cunha, M., et al. (2023). Plant Antimicrobial Peptides and Their Main Families and Roles: A Review of the Literature. International Journal of Molecular Sciences, 24(2), 1695. [Link]

Sources

Exploratory

Introduction: The Architectural Significance of Lanthionine in Nature's Antibiotics

An In-depth Technical Guide to the Structure and Function of Meso-lanthionine in Nisin and Subtilin In the landscape of antimicrobial peptides, the lantibiotics stand apart as a class of ribosomally synthesized and post-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure and Function of Meso-lanthionine in Nisin and Subtilin

In the landscape of antimicrobial peptides, the lantibiotics stand apart as a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) renowned for their potent activity against a wide range of Gram-positive bacteria.[1][2][3] Their name, a portmanteau of "lanthionine-containing antibiotic," points directly to their defining structural feature: the presence of thioether cross-linked amino acids, namely meso-lanthionine (Lan) and its methylated variant, (2S,3S,6R)-3-methyllanthionine (MeLan).[4][5] These intramolecular bridges are not mere structural curiosities; they are fundamental to the stability, conformation, and multifaceted biological functions of these molecules.

Nisin, produced by Lactococcus lactis, and subtilin, from Bacillus subtilis, are archetypal Class I lantibiotics.[6][7] Their profound bactericidal efficacy, which has led to nisin's widespread use as a food preservative for decades, stems directly from their complex, lanthionine-defined architecture.[6][8] This guide offers a detailed exploration for researchers, scientists, and drug development professionals into the core of these molecules, focusing on the biosynthesis of their meso-lanthionine structures and the critical roles these rings play in their potent antimicrobial mechanisms.

Chapter 1: The Molecular Architecture of Nisin and Subtilin

Nisin and subtilin are small peptides, comprising 34 and 32 amino acid residues, respectively.[8] While they exhibit differences in their primary amino acid sequences, they share a remarkably conserved structural topology, defined by five intramolecular thioether rings, designated A through E.[6][9] This conserved ring structure is the cornerstone of their shared biological activities.[6] The formation of these rings involves extensive post-translational modifications that introduce several unusual amino acids, including dehydroalanine (Dha), dehydrobutyrine (Dhb), lanthionine (Ala-S-Ala), and methyllanthionine (Aba-S-Ala).[2][6][10]

The meso-lanthionine bridge is formed from a serine and a cysteine residue, while the 3-methyllanthionine bridge originates from a threonine and a cysteine.[11][12] These modifications create a constrained, polycyclic structure that is vital for both stability and function.

FeatureNisin ASubtilin
Producing Organism Lactococcus lactisBacillus subtilis ATCC 6633
Length (Amino Acids) 3432
Molecular Mass ~3354 g/mol [8]~3322 g/mol
Number of Thioether Rings 5 (A, B, C, D, E)5 (A, B, C, D, E)
Ring Topology Identical to SubtilinIdentical to Nisin[6]
Key Amino Acid Differences Contains His27, Val32, His34Contains Asn27, lacks C-terminal His-Val
Net Charge (at neutral pH) PositivePositive
Unusual Amino Acids Lan, MeLan, Dha, Dhb[8][13]Lan, MeLan, Dha, Dhb[6][10]

Chapter 2: The Enzymatic Forging of Meso-Lanthionine Rings

The creation of lanthionine bridges is a sophisticated, enzyme-catalyzed process encoded by a dedicated gene cluster (nis for nisin, spa for subtilin).[6][9] This process transforms a linear, ribosomally synthesized precursor peptide (prepeptide), consisting of an N-terminal leader sequence and a C-terminal propeptide, into the mature, biologically active lantibiotic.[1][2] The formation of each thioether ring is a two-step enzymatic cascade involving a dehydratase (LanB) and a cyclase (LanC).[14][15][16]

Step 1: Dehydration by LanB Enzymes (NisB/SpaB)

The first crucial modification is the dehydration of specific serine and threonine residues within the propeptide region to form the α,β-unsaturated amino acids dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[4][12] This reaction is catalyzed by the dehydratase NisB in the nisin pathway and SpaB in the subtilin pathway.[14][17] These enzymes utilize glutamate and ATP to glutamylate the hydroxyl group of Ser/Thr, which is then eliminated to form the double bond.[3][14] The leader peptide of the precursor is essential for recognition by the LanB enzyme, ensuring that only the correct propeptide is modified.[16]

Step 2: Cyclization by LanC Enzymes (NisC/SpaC)

Following dehydration, the cyclase (NisC or SpaC) catalyzes the intramolecular, stereospecific Michael-type addition of cysteine thiol groups onto the newly formed Dha and Dhb residues.[11][12][14] This nucleophilic attack forms the characteristic thioether bridge of lanthionine (from Cys addition to Dha) or methyllanthionine (from Cys addition to Dhb).[14] Both NisC and SpaC are zinc-dependent metalloenzymes.[18][19] The zinc ion is coordinated by conserved cysteine and histidine residues and is proposed to activate the cysteine thiol of the substrate peptide, facilitating its nucleophilic attack on the dehydroamino acid.[18][19]

G cluster_0 Precursor Peptide (LanA) cluster_1 Dehydrated Intermediate cluster_2 Mature Lanthionine Ring P ...Ser...Cys... D ...Dha...Cys... P->D Step 1: Dehydration (-H₂O) L ...Ala-S-Ala... D->L Step 2: Cyclization (Michael Addition) NisB Dehydratase (NisB / SpaB) NisB->P NisC Cyclase (NisC / SpaC) + Zn²⁺ NisC->D

Caption: Biosynthesis of a meso-lanthionine bridge.

Experimental Protocol: In Vitro Reconstitution of Nisin Biosynthesis

This protocol is adapted from methodologies that have successfully demonstrated the in vitro activity of the nisin modification enzymes, NisB and NisC.[20] It provides a framework for producing modified nisin precursor outside of a living cell.

Objective: To enzymatically modify the nisin precursor peptide (NisA) using purified NisB and NisC enzymes.

Materials:

  • Purified His-tagged NisA, NisB, and NisC proteins.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl.

  • ATP solution (100 mM).

  • L-Glutamic acid solution (100 mM).

  • Zinc Chloride (ZnCl₂) solution (10 mM).

  • Dithiothreitol (DTT) as a reducing agent.

  • MALDI-TOF Mass Spectrometer for analysis.

Methodology:

  • Reaction Setup (Causality: To provide all necessary components for the two-step enzymatic reaction):

    • In a microcentrifuge tube, combine the following in order: 75 µL of Reaction Buffer, 5 µL of 100 mM ATP, 5 µL of 100 mM L-Glutamic acid, and 1 µL of 10 mM ZnCl₂.

    • Rationale: The buffer maintains optimal pH. ATP and glutamate are required co-substrates for the NisB dehydratase.[14] Zinc is an essential cofactor for the NisC cyclase.[18][20]

  • Addition of Enzymes and Substrate (Causality: To initiate the modification cascade):

    • Add purified NisA (substrate) to a final concentration of 10 µM.

    • Add purified NisB (dehydratase) to a final concentration of 1 µM.

    • Add purified NisC (cyclase) to a final concentration of 1 µM.

    • Adjust the total reaction volume to 100 µL with Reaction Buffer.

    • Rationale: A 10:1 substrate-to-enzyme ratio ensures efficient modification. Both enzymes are added simultaneously as the process is thought to be coupled.[21]

  • Incubation (Causality: To allow sufficient time for the enzymatic reactions to proceed to completion):

    • Incubate the reaction mixture at 30°C for 4-6 hours.

    • Rationale: This temperature is optimal for the activity of enzymes derived from mesophilic bacteria. The extended incubation time allows for sequential dehydration and cyclization events.

  • Reaction Quenching and Sample Preparation (Causality: To stop the reaction and prepare for analysis):

    • Stop the reaction by adding 1 µL of 0.1% trifluoroacetic acid (TFA).

    • Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method.

    • Elute the peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% TFA).

  • Analysis (Causality: To validate the formation of modified NisA):

    • Analyze the sample using MALDI-TOF Mass Spectrometry.

    • Self-Validation: The expected outcome is a mass spectrum showing a series of peaks corresponding to the NisA precursor losing multiple water molecules (18 Da per dehydration) and showing no change in mass for cyclization. The final product should correspond to the mass of NisA minus the mass of 8 water molecules (for nisin), indicating complete modification. A control reaction lacking ZnCl₂ should show dehydration but incomplete or no cyclization.[20]

Chapter 3: Functional Imperatives of the Meso-Lanthionine Rings

The rigid, polycyclic architecture conferred by the meso-lanthionine bridges is directly responsible for the potent and specific antimicrobial activity of nisin and subtilin. This function is famously described as a dual mode of action.[15]

1. High-Affinity Targeting of Lipid II

The primary mechanism of action for both nisin and subtilin is the specific recognition and sequestration of Lipid II, an essential precursor for peptidoglycan biosynthesis in the bacterial cell wall.[22][23][24] The N-terminal region of the lantibiotics, specifically rings A and B, forms a rigid "pyrophosphate cage."[25][26] This structural motif binds with high affinity to the pyrophosphate moiety of Lipid II, effectively hijacking it and preventing its incorporation into the growing peptidoglycan layer.[25][27] This inhibition of cell wall synthesis is a potent bactericidal mechanism.[23]

2. Membrane Permeabilization and Pore Formation

Upon binding to Lipid II, the nisin-Lipid II or subtilin-Lipid II complexes act as a nucleation point.[15] Multiple complexes aggregate within the bacterial membrane, recruiting additional free lantibiotic molecules to form a stable transmembrane pore.[6][15][23] The formation of these pores leads to the rapid dissipation of the membrane potential and the efflux of essential ions and small molecules like ATP, ultimately causing cell death.[6][23] While the N-terminal rings are critical for the initial Lipid II docking, the C-terminal part of the molecule, including rings D and E, is believed to be important for the stability and efficiency of the pore itself.[28][29]

G cluster_0 Nisin Nisin / Subtilin (Rings A+B) LipidII Lipid II Nisin->LipidII Binds Pyrophosphate CW_Synth Peptidoglycan Synthesis LipidII->CW_Synth Inhibited Pore Pore Complex (Nisin + Lipid II) LipidII->Pore Forms Complex Membrane Bacterial Cytoplasmic Membrane Death Cell Death Membrane->Death Depolarization & Efflux Pore->Membrane Inserts into

Caption: Dual mechanism of action of nisin and subtilin.

Chapter 4: A Tale of Two Lantibiotics: Nisin vs. Subtilin

Despite their structural similarities, nisin and subtilin exhibit important functional differences, primarily in their producer self-protection (immunity) and biosynthesis regulation mechanisms.

Specificity in Autoinduction:

The biosynthesis of both lantibiotics is regulated by a two-component system (TCS), consisting of a histidine kinase (LanK) and a response regulator (LanR).[6][30] The mature lantibiotic acts as an extracellular signal that activates its own biosynthesis in a quorum-sensing-like manner. However, this activation is highly specific. Nisin activates the NisRK system but not the SpaRK system of subtilin, and vice versa.[30][31] Research has shown that this specificity is largely determined by the N-terminal amino acids of the lantibiotic.[31] For instance, the N-terminal tryptophan of subtilin is critical for activating its own kinase, SpaK, but prevents it from activating NisK.[31]

Specificity in Immunity:

Producer organisms must protect themselves from the antibiotic they synthesize. This is accomplished by dedicated immunity proteins, NisI and SpaI.[32] These proteins are lipoproteins anchored to the outside of the cell membrane. Despite the high structural homology between nisin and subtilin, their respective immunity proteins are highly specific. NisI provides immunity only against nisin, and SpaI only against subtilin, with no cross-immunity observed.[32] This suggests that the immunity proteins recognize specific epitopes on their cognate lantibiotics that differ despite the shared ring structure.

FeatureNisinSubtilin
Primary Target Lipid II[22][23]Lipid II[22]
Autoinduction System NisRK (highly specific)[30][31]SpaRK (highly specific)[30][31]
Key Residue for Autoinduction N-terminal IsoleucineN-terminal Tryptophan[31]
Immunity Protein NisI (lipoprotein)[32]SpaI (lipoprotein)[32]
Cross-Immunity No protection from subtilinNo protection from nisin[32]

Conclusion and Future Directions

The meso-lanthionine rings of nisin and subtilin are the masterstrokes of a sophisticated biosynthetic process, transforming a simple ribosomal peptide into a potent and stable antimicrobial agent. These thioether bridges are not merely passive structural supports; they are active participants in the mechanism of action, forming the precise three-dimensional scaffold required for high-affinity binding to Lipid II and subsequent membrane disruption. The study of these structures provides a compelling blueprint for rational drug design, offering insights into how constrained peptide architectures can achieve high target specificity and biological potency.

Future research will undoubtedly focus on harnessing the biosynthetic machinery (NisB, NisC, and their homologues) as biocatalytic tools. By co-opting these enzymes, it is possible to introduce lanthionine-like modifications into novel peptide scaffolds, potentially creating new therapeutics with enhanced stability, protease resistance, and tailored biological activities. Understanding the intricate structure-function relationships of nisin and subtilin continues to pave the way for the next generation of peptide-based antibiotics in an era of growing antimicrobial resistance.

References

  • ResearchGate. (n.d.). Structures of nisin and subtilin as determined by Gross and co-workers... Retrieved from ResearchGate. [Link]

  • Breukink, E., et al. (2003). Molecular Mechanism of Target Recognition by Subtilin, a Class I Lanthionine Antibiotic. Journal of Biological Chemistry. [Link]

  • ResearchGate. (n.d.). Structures and amino acid sequences of subtilin-like lantibiotics... Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Lantibiotics. Retrieved from Wikipedia. [Link]

  • Klein, C., & Entian, K. D. (1994). Genetics of subtilin and nisin biosyntheses: biosynthesis of lantibiotics. PubMed. [Link]

  • Guder, A., et al. (2007). Structure−Function Relationships of the Lanthionine Cyclase SpaC Involved in Biosynthesis of the Bacillus subtilis Peptide Antibiotic Subtilin. Biochemistry. [Link]

  • ResearchGate. (n.d.). Nisin and subtilin systems and their biosynthetic gene clusters. (A)... Retrieved from ResearchGate. [Link]

  • Kuthning, A., et al. (2021). Isolation and Analysis of the Nisin Biosynthesis Complex NisBTC: further Insights into Their Cooperative Action. PMC. [Link]

  • Hasper, H. E., et al. (2004). Nisin-induced changes in Bacillus morphology suggest a paradigm of antibiotic action. PNAS. [Link]

  • Siezen, R. J., et al. (2003). SpaC and NisC, the Cyclases Involved in Subtilin and Nisin Biosynthesis, Are Zinc Proteins. Biochemistry. [Link]

  • Altena, K., et al. (2000). Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster. PMC. [Link]

  • Foulston, L. C., & Bibb, M. J. (2010). Microbisporicin gene cluster reveals unusual features of lantibiotic biosynthesis in actinomycetes. PNAS. [Link]

  • Hacker, C., et al. (2015). The Solution Structure of the Lantibiotic Immunity Protein NisI and Its Interactions with Nisin. Journal of Biological Chemistry. [Link]

  • Sun, Z., et al. (2009). Novel Mechanism for Nisin Resistance via Proteolytic Degradation of Nisin by the Nisin Resistance Protein NSR. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Lanthionine bond formation. A) Nisin and its precursor peptide. B)... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Overview of lantibiotic biosynthesis. (A) Two-step biosynthetic... Retrieved from ResearchGate. [Link]

  • Clark, T. B., & van der Donk, W. A. (2013). Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. PMC. [Link]

  • Lubelski, J., et al. (2008). Biosynthesis, immunity, regulation, mode of action and engineering of the model lantibiotic nisin. ProQuest. [Link]

  • Chan, W. C., et al. (1996). Structure-activity relationships in the peptide antibiotic nisin: role of dehydroalanine 5. ASM Journals. [Link]

  • Rink, R., et al. (2007). Nisin Biosynthesis in vitro. Journal of Molecular Microbiology and Biotechnology. [Link]

  • Schnell, N., et al. (1991). [Lantibiotics, a class of ribosomally synthesized peptide antibiotics]. PubMed. [Link]

  • van Staden, A. D. P., et al. (2024). Activity of Gut-Derived Nisin-like Lantibiotics against Human Gut Pathogens and Commensals. ACS Chemical Biology. [Link]

  • Bierbaum, G., & Sahl, H. G. (2009). Lantibiotics: Mode of Action, Biosynthesis and Bioengineering. Bentham Science Publishers. [Link]

  • Spieß, M., et al. (2012). Autoinduction Specificities of the Lantibiotics Subtilin and Nisin. PMC. [Link]

  • Twomey, D., et al. (2002). Lantibiotics: structure, biosynthesis and mode of action. FEMS Microbiology Reviews. [Link]

  • Chatterjee, C., et al. (2005). Biosynthesis and Mode of Action of Lantibiotics. Chemical Reviews. [Link]

  • Sass, P., et al. (2016). Protein Defense Systems against the Lantibiotic Nisin: Function of the Immunity Protein NisI and the Resistance Protein NSR. Frontiers. [Link]

  • Ongey, E. L., & Neubauer, P. (2021). Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings. ASM Journals. [Link]

  • Perez, R. H., et al. (2014). Peptide Bacteriocins – Structure Activity Relationships. Chapman University Digital Commons. [Link]

  • ResearchGate. (n.d.). Biosynthesis of lantibiotics | Request PDF. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Nisin. Retrieved from Wikipedia. [Link]

  • Vederas, J. C., et al. (2019). Molecular Recognition of Lipid II by Lantibiotics: Synthesis and Conformational Studies of Analogues of Nisin and Mutacin Rings A and B. The Journal of Organic Chemistry. [Link]

  • Rink, R., et al. (2017). Potentiating the Activity of Nisin against Escherichia coli. Frontiers. [Link]

  • Kawulka, K. E., et al. (2003). Structure of Subtilosin A, an Antimicrobial Peptide from Bacillus subtilis with Unusual Posttranslational Modifications Linking Cysteine Sulfurs to α-Carbons of Phenylalanine and Threonine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Comparison of the amino acid sequence between subtilomycin and nisin... Retrieved from ResearchGate. [Link]

  • Chen, J. (2021). Dynamic assembly and subcellular localization of class I lanthipeptide biosynthesis complexes. University of Groningen. [Link]

  • Basi-Chipalu, S., & Gurtler, J. B. (2023). Engineering of Nisin as a Means for Improvement of Its Pharmacological Properties: A Review. MDPI. [Link]

  • Guder, A., et al. (2007). Structure-function relationships of the lanthionine cyclase SpaC involved in biosynthesis of the Bacillus subtilis peptide antibiotic subtilin. PubMed. [Link]

  • Taylor & Francis. (n.d.). Lanthionine – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Gross, E., & Kiltz, H. H. (1973). Dehydroalanyllysine: identical COOH-terminal structures in the peptide antibiotics nisin and subtilin. PubMed. [Link]

  • van de Ven, F. J., et al. (1991). Three-dimensional structure of the lantibiotic nisin in the presence of membrane-mimetic micelles of dodecylphosphocholine. European Journal of Biochemistry. [Link]

Sources

Foundational

Thermodynamic Stability of Meso-Lanthionine Thioether Linkages: A Technical Guide for Peptide Drug Development

Executive Summary The structural rigidification of bioactive peptides is a cornerstone of modern drug development. While disulfide bonds are the traditional choice for macrocyclization, their susceptibility to reduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural rigidification of bioactive peptides is a cornerstone of modern drug development. While disulfide bonds are the traditional choice for macrocyclization, their susceptibility to reduction and scrambling in vivo severely limits the pharmacokinetic viability of peptide therapeutics. The substitution of disulfide bridges with meso-lanthionine (a monosulfide, thioether linkage) has emerged as a superior strategy. By replacing the redox-sensitive S–S bond with a robust C–S–C bond, lanthionine linkages drastically reduce the conformational entropy of the unfolded state while conferring near-absolute resistance to physiological reducing agents. This whitepaper provides an in-depth mechanistic analysis of meso-lanthionine thermodynamic stability, supported by empirical data, and outlines self-validating experimental workflows for profiling these advanced peptide architectures.

Mechanistic Basis of Thioether Stability

The thermodynamic superiority of the meso-lanthionine linkage over canonical cystine (disulfide) bridges is driven by both enthalpic and entropic factors:

  • Redox Immunity (Enthalpic Contribution): The bond dissociation energy of a C–S bond is significantly higher than that of an S–S bond. Consequently, the thioether linkage in lanthionine provides profound resistance to reduction compared to disulfide bonds, making it an attractive substitution in therapeutic peptides such as compstatin[1].

  • Conformational Entropy: The thioether bridge is one sulfur atom shorter than a disulfide bridge. This tighter macrocyclic constraint further restricts the degrees of freedom in the peptide backbone, lowering the entropy of the unfolded state ( ΔSunfolded​ ) and shifting the thermodynamic equilibrium toward the active, folded conformation.

  • Stereochemical Control: During biosynthesis, the formation of the meso-lanthionine ring is strictly controlled by enzymatic cyclases. Computational studies reveal a ~3 kcal/mol activation energy difference between the thermodynamically favored LL configuration and the less favorable DL configuration, ensuring high stereospecificity dictated by the substrate sequence[2].

Biosynthesis SerThr Precursor Peptide (Ser/Thr) Dehydratase Dehydration (-H2O) SerThr->Dehydratase DhaDhb Dehydroamino Acids (Dha/Dhb) Dehydratase->DhaDhb LanB/LanM Catalysis Cyclase Michael Addition (Cyclization) DhaDhb->Cyclase Lanthionine Meso-Lanthionine (Thioether Linkage) Cyclase->Lanthionine Stereospecific Control

Fig 1. Biosynthetic logic of meso-lanthionine formation via dehydration and Michael addition.

Experimental Workflows for Stability Profiling

To rigorously quantify the thermodynamic and kinetic stability of lanthionine-bridged peptides, researchers must employ orthogonal, self-validating assays. The following protocols detail the methodologies for Isothermal Titration Calorimetry (ITC) and LC-MS-based stability tracking.

Workflow cluster_assays Self-Validating Stability Assays Synth Synthesize Analogs (Disulfide vs. Thioether) Purify HPLC Purification & LC-MS Validation Synth->Purify ITC Isothermal Titration Calorimetry (ITC) Purify->ITC Redox Redox Stability (Glutathione/DTT) Purify->Redox Plasma Plasma Half-Life (Proteolytic Assay) Purify->Plasma Extract Extract Thermodynamic Data (ΔH, KD, t1/2) ITC->Extract Redox->Extract Plasma->Extract

Fig 2. Self-validating experimental workflow for thermodynamic and stability profiling.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Rationale: ITC is selected over Differential Scanning Calorimetry (DSC) for target-binding studies because it directly measures the enthalpy of binding ( ΔH ). When combined with the binding affinity ( KD​ ), this allows for the exact derivation of entropic contributions ( ΔS ), revealing how the rigid lanthionine ring minimizes entropic penalties upon target engagement.

  • Sample Preparation & Degassing: Dissolve the lanthionine peptide and its target (e.g., lipid vesicles or protein receptor) in identical buffers. Causality: Buffer mismatch causes massive heat of mixing, obscuring the binding signal. Degas both solutions under a vacuum to prevent micro-bubble formation, which creates artifactual spikes in the thermal power readings.

  • Self-Validating Control (Heat of Dilution): Titrate the peptide into a cell containing only the buffer. Causality: This establishes the background heat of dilution. Subtracting this baseline from the experimental data ensures that the integrated heat strictly represents the specific binding enthalpy.

  • Titration Execution: Inject the peptide into the target solution in 2–10 μ L increments at constant temperature (e.g., 25°C). Causality: Stepwise injection allows the construction of a complete binding isotherm, enabling the simultaneous extraction of stoichiometry ( n ), KD​ , and ΔH . For instance, ITC studies on lantibiotics like nisin Z reveal reaction enthalpies ( ΔH ) around -8.5 to -9.3 kcal/mol, demonstrating that the rigid lanthionine rings prevent major conformational transitions upon binding[3].

Protocol B: Plasma and Redox Stability Assay (LC-MS)

Rationale: Disulfide bonds are rapidly degraded by proteases and reduced by intracellular glutathione. This assay directly compares the kinetic half-life ( t1/2​ ) of thioether vs. disulfide analogs.

  • Matrix Incubation & Internal Standard: Incubate the peptide in 50% human plasma or a 5 mM Glutathione (GSH) buffer at 37°C. Spike the matrix with a stable isotope-labeled internal standard. Causality: The internal standard corrects for matrix suppression effects and extraction losses during LC-MS, ensuring absolute, self-validating quantification. The GSH concentration mimics the highly reducing cytosolic environment to specifically test redox vulnerability.

  • Acidic Quenching: At predefined time points (0, 1, 2, 4, 8, 24, 48 hours), extract aliquots and immediately mix with 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: The acidic organic solvent instantly denatures proteases and lowers the pH to halt any further disulfide exchange or enzymatic degradation, freezing the peptide's state for accurate measurement.

  • LC-MS/MS Quantification: Centrifuge to pellet precipitated proteins and analyze the supernatant via Multiple Reaction Monitoring (MRM). Calculate the half-life using a first-order exponential decay model.

Quantitative Data & Therapeutic Implications

The thermodynamic resilience of the meso-lanthionine bond translates directly into vastly improved pharmacokinetic profiles. By preventing premature degradation and maintaining the bioactive conformation, thioether linkages have successfully rescued several peptide drug candidates.

The table below summarizes the dramatic half-life extensions achieved by substituting canonical disulfide bonds with lanthionine/thioether linkages across various therapeutic classes:

Peptide AnalogLinkage TypeHalf-Life ( t1/2​ ) / StabilityReference
Enkephalin Disulfide332 min[4]
Enkephalin Lanthionine1223 min (3.6x increase)[4]
Sandostatin DisulfideBaseline[5]
Sandostatin Lanthionine2.4x longer in brain homogenates[5]
Oxytocin Disulfide12 hours[6]
Oxytocin Thioether37 hours (3x increase)[6]
Case Studies in Drug Development
  • Somatostatin Analogs: In somatostatin analogs, the lanthionine bridge extends the half-life by 2.4-fold in brain homogenates[5]. The reduced ring size of the thioether linkage restricts the orientation of pharmacophore groups, locking the peptide into a highly selective conformation for the SSTR5 receptor.

  • Oxytocin & Enkephalin: Similarly, thioether analogs of oxytocin demonstrate a plasma half-life of 37 hours, significantly outperforming the 12-hour half-life of native oxytocin[6]. For analgesic development, lanthionine-enkephalin exhibits a half-life of 1223 minutes compared to 332 minutes for its disulfide counterpart[4].

Conclusion

The thermodynamic stability of meso-lanthionine thioether linkages represents a paradigm shift in peptide engineering. By eliminating the redox liabilities of disulfide bonds and imposing strict conformational constraints, lanthionine bridges dramatically enhance both the target affinity and the biological half-life of peptide therapeutics. As synthetic methodologies for orthogonally protected lanthionines continue to mature, the integration of these thioether motifs will become a standard operating procedure for overcoming the traditional pharmacokinetic limitations of macrocyclic drugs.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of meso-Lanthionine-Containing Peptides

Introduction & Strategic Rationale Lanthipeptides (commonly known as lantibiotics when exhibiting antimicrobial activity) are a complex class of ribosomally synthesized and post-translationally modified peptides (RiPPs)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Lanthipeptides (commonly known as lantibiotics when exhibiting antimicrobial activity) are a complex class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Their defining structural feature is the presence of thioether cross-links, specifically lanthionine (Lan) and methyllanthionine (MeLan) residues. The stereochemical configuration of these cross-links—most notably the meso-lanthionine configuration (one D-α-carbon and one L-α-carbon)—is absolutely critical for their biological activity and target binding[1].

While in vivo biosynthesis is useful for large-scale production, chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) remains the indispensable gold standard for generating non-natural analogues, conducting rigorous structure-activity relationship (SAR) studies, and verifying stereochemistry[2].

The primary challenge in lantibiotic SPPS is the formation of the thioether bridge. While biomimetic on-resin Michael additions (cysteine attacking a dehydroalanine) or cyclic sulfamidate ring-openings[3] are viable, the most robust and stereochemically reliable method utilizes orthogonally protected meso-lanthionine building blocks . This approach allows for the precise, step-wise construction of overlapping ring systems found in complex lantibiotics like lacticin 3147[4] and epilancin 15X[5].

Experimental Workflow & Pathway Visualization

The following workflow illustrates the integration of an orthogonally protected meso-lanthionine building block (e.g., Fmoc/Alloc/Allyl/tBu protected) into a standard Fmoc-SPPS protocol.

Workflow N1 1. Resin Swelling & Loading (Low Substitution Resin) N2 2. Iterative Fmoc-SPPS (Synthesize C-terminal segment) N1->N2 N3 3. meso-Lanthionine Coupling (Orthogonally Protected Block) N2->N3 N4 4. Iterative Fmoc-SPPS (Synthesize N-terminal segment) N3->N4 N5 5. Orthogonal Deprotection (Pd(PPh3)4 / Phenylsilane) N4->N5 Yields linear precursor N6 6. On-Resin Cyclization (Macrolactamization via PyBOP) N5->N6 Exposes reactive ends N7 7. Global Cleavage (TFA + Thioether Scavengers) N6->N7 Forms thioether ring

Fig 1. Step-by-step SPPS workflow for meso-lanthionine peptides using orthogonal building blocks.

Quantitative Data & Reagent Optimization

To ensure a self-validating and highly efficient protocol, the choice of cyclization reagents and cleavage cocktails must be strictly controlled.

Table 1: Comparison of Macrolactamization Reagents for Lanthionine Cyclization

Causality: Intramolecular cyclization is entropically disfavored. Selecting the right coupling reagent balances the need for rapid cyclization against the risk of N-terminal guanidinylation or epimerization.

Coupling ReagentEquivalentsBase (Equiv)Solvent SystemAverage YieldEpimerization Risk
PyBOP / HOBt 3.0DIPEA (6.0)DMF/DCM (1:1)> 85%Low
HATU / HOAt 2.0DIPEA (4.0)DMF> 90%Moderate (Guanidinylation risk)
DIC / Oxyma 3.0NoneDMF~ 70%Very Low
DEPBT 3.0DIPEA (6.0)THF/DMF (1:1)~ 75%Extremely Low
Table 2: Optimized Cleavage Cocktail for Thioether-Containing Peptides

Causality: Thioether bridges are highly vulnerable to oxidation (forming sulfoxides) and alkylation by carbocations generated during the removal of t-butyl and trityl groups. A heavily scavenged cocktail is mandatory.

ReagentVolume %Function / Mechanistic Causality
TFA 82.5%Primary acid for global deprotection and resin cleavage.
Phenol 5.0%Scavenger for reactive carbocations (e.g., from tBu, Trt).
Thioanisole 5.0%Sacrificial thioether to prevent lanthionine alkylation/oxidation.
Ultrapure Water 5.0%Quenches t-butyl cations to form harmless t-butanol.
1,2-Ethanedithiol 2.5%Potent soft nucleophile; prevents oxidation of the thioether bridge.

Detailed Step-by-Step Methodology

Phase 1: Resin Preparation and Linear Assembly
  • Resin Selection: Weigh out a low-loading resin (e.g., Tentagel or Rink Amide MBHA, 0.1–0.2 mmol/g substitution).

    • Causality: Low substitution creates a "pseudo-dilution" effect on the solid support. This kinetically favors intramolecular macrolactamization over intermolecular oligomerization during the cyclization phase.

  • Swelling: Swell the resin in DMF/DCM (1:1) for 45 minutes to ensure maximum polymer solvation and accessibility of functional sites.

  • Iterative Fmoc-SPPS: Assemble the C-terminal sequence using standard Fmoc chemistry (20% piperidine in DMF for deprotection; DIC/Oxyma for coupling).

Phase 2: Incorporation of the meso-Lanthionine Building Block
  • Building Block Preparation: Dissolve the orthogonally protected meso-lanthionine building block (e.g., Fmoc-D-Ala(Alloc)-OH sulfide-linked to L-Ala(Allyl)-OH) in minimal DMF[4].

  • Coupling: Add HATU (0.95 equiv relative to the building block) and DIPEA (2.0 equiv). React for 2 hours.

  • Validation: Perform a Kaiser test to ensure complete coupling. If positive, perform a second coupling using PyBOP/DIPEA to avoid steric hindrance issues.

  • Continued Elongation: Continue standard Fmoc-SPPS to assemble the N-terminal segment of the peptide.

Phase 3: Orthogonal Deprotection (Self-Validating Step)

Objective: Selectively remove the Alloc and Allyl protecting groups from the meso-lanthionine core without disturbing the Fmoc or acid-labile side-chain protections.

  • Solvent Exchange: Wash the resin thoroughly with anhydrous DCM (5 × 1 min) and bubble with Argon for 5 minutes.

  • Catalyst Addition: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 equiv) and Phenylsilane (10 equiv) in anhydrous DCM.

    • Causality: Phenylsilane acts as a mild, effective allyl/alloc scavenger. Argon bubbling is critical because Pd(0) is rapidly deactivated by atmospheric oxygen.

  • Reaction: Add the solution to the resin and agitate in the dark for 2 hours. Wash with DCM, then wash with 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • Self-Validation: Withdraw 1 mg of resin, treat with the cleavage cocktail (Table 2) for 1 hour, and analyze via LC-MS. Proceed to Phase 4 only if the mass shift confirms the exact loss of the Alloc and Allyl groups (-84 Da and -40 Da, respectively).

Phase 4: On-Resin Macrolactamization
  • Deprotection of N-terminus: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cyclization: Suspend the resin in a 1:1 mixture of DMF and DCM. Add PyBOP (3.0 equiv), HOBt (3.0 equiv), and DIPEA (6.0 equiv).

    • Causality: The DMF/DCM mixture optimizes both resin swelling and reagent solubility. PyBOP is preferred here to drive the entropically disfavored cyclization while avoiding the N-terminal guanidinylation side-reactions associated with uronium reagents like HATU during prolonged reaction times.

  • Agitation: React for 12–24 hours. Monitor completion via Kaiser test (should turn from blue to yellow/colorless, indicating the free amine has been consumed in the lactamization).

Phase 5: Global Cleavage and Purification
  • Cleavage: Treat the resin with the Optimized Cleavage Cocktail (Table 2) for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude peptide. Centrifuge and wash the pellet with cold ether three times.

  • Purification: Dissolve the crude peptide in 20% Acetonitrile/Water and purify via RP-HPLC using a C18 column.

  • Characterization: Verify the meso-lanthionine stereochemistry using chiral gas chromatography–mass spectrometry (GC-MS) or high-resolution NMR, as epimerization can occasionally occur during repeated piperidine exposures[1].

Sources

Application

Application Note: High-Efficiency Orthogonal Protection Strategies for the Chemical Synthesis of meso-Lanthionine and Lantibiotic Analogues

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the synthesis and solid-phase incorporation of orthogonally protect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the synthesis and solid-phase incorporation of orthogonally protected meso-lanthionine building blocks.

Introduction & Mechanistic Rationale

Lantibiotics (e.g., nisin, lacticin 3147) are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether-bridged amino acids, most notably meso-lanthionine (m-Lan) and β -methyllanthionine [1]. These natural products exhibit potent antimicrobial activity against Gram-positive bacteria, making them highly attractive scaffolds for novel antibiotic development.

The chemical synthesis of lantibiotics requires the precise construction of multiple thioether rings. Because meso-lanthionine contains two amino groups and two carboxyl groups, its incorporation into a linear peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates a robust orthogonal protection strategy . Without strict orthogonality, premature cyclization, polymerization, or side-chain degradation will occur.

Historically, lanthionines were synthesized by coupling β -haloalanines with cysteine under basic conditions. However, this approach is fundamentally flawed: basic conditions promote competing elimination reactions that yield dehydroalanine. Subsequent unselective Michael addition by cysteine results in inseparable diastereomeric mixtures [1]. To ensure absolute stereocontrol, modern methodologies utilize the SN​2 nucleophilic ring-opening of stereochemically pure serine-derived aziridines or cyclic sulfamidates by a cysteine thiolate. This process proceeds with complete inversion of configuration at the β -carbon, guaranteeing a stereopure meso-lanthionine core [2, 3].

Strategic Selection of Orthogonal Protecting Groups

To successfully perform on-resin cyclization of a lanthionine bridge, the protecting groups on the secondary branch of the meso-lanthionine must be entirely stable to the conditions used for standard peptide chain elongation (Fmoc removal) and global cleavage (TFA). The Fmoc/Alloc/Allyl orthogonal system is the gold standard for this application [1].

Quantitative Data Summary: Orthogonality Matrix
Protecting GroupFunctional Group ProtectedCleavage ReagentsOrthogonality Profile
Fmoc α -Amino (Chain elongation)20% Piperidine in DMFStable to TFA, Pd(0), and mild acids.
tBu / Boc Standard Side Chains95% TFAStable to Piperidine and Pd(0).
Alloc α -Amino (Lanthionine ring)Pd(PPh 3​ ) 4​ , PhSiH 3​ Stable to Piperidine and TFA.
Allyl α -Carboxyl (Lanthionine ring)Pd(PPh 3​ ) 4​ , PhSiH 3​ Stable to Piperidine and TFA.
p-NZ / p-NB Complex interlocking ringsSnCl 2​ reductionStable to Pd(0), Piperidine, and TFA.

Table 1: Orthogonal protecting groups utilized in the synthesis of complex polycyclic lantibiotics.

Workflows and Visualizations

Synthesis_Route A D-Serine Derivative (Alloc/Allyl protected) B Trityl-Aziridine Intermediate A->B Activation & Cyclization D Orthogonally Protected meso-Lanthionine B->D SN2 Ring Opening C Fmoc-L-Cysteine (Thiolate Donor) C->D Nucleophilic Attack

Stereoselective synthesis of meso-lanthionine via aziridine ring opening.

SPPS_Workflow N1 Linear SPPS (Fmoc/tBu) N2 Pd(0) Cleavage (Alloc/Allyl Removal) N1->N2 N3 Fmoc Removal (20% Piperidine) N2->N3 N4 On-Resin Cyclization N3->N4 N5 Global Cleavage (TFA) N4->N5

Workflow for on-resin cyclization of orthogonally protected lanthionine.

Detailed Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc/Alloc/Allyl meso-Lanthionine

Causality: This protocol utilizes the ring-opening of a trityl-protected aziridine derived from D-serine. The bulky trityl group prevents premature nucleophilic attack on the nitrogen, directing the cysteine thiolate exclusively to the β -carbon, ensuring >99% stereochemical inversion[1, 3].

Step-by-Step Methodology:

  • Aziridine Formation: Dissolve Alloc-D-Ser-OAllyl (1.0 eq) in anhydrous THF. Add triphenylphosphine (1.2 eq) and DIAD (1.2 eq) at 0 °C to induce Mitsunobu dehydration, forming the corresponding aziridine. Purify via flash chromatography.

  • Thiolate Ring Opening: In a flame-dried flask under argon, dissolve the purified aziridine (1.0 eq) and Fmoc-L-Cys-OH (1.2 eq) in anhydrous chloroform.

  • Catalysis: Add boron trifluoride etherate (BF 3​ ·Et 2​ O, 0.1 eq) dropwise at 0 °C. The Lewis acid activates the aziridine for nucleophilic attack without stripping the trityl/Alloc groups.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the aziridine spot and the emergence of a highly polar spot indicates successful thioether formation.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify the resulting orthogonally protected meso-lanthionine via reverse-phase HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) and On-Resin Cyclization

Causality: Cyclization must occur on-resin at a low substitution loading (typically 0.15 mmol/g) to favor intramolecular macrocyclization (pseudo-dilution effect) over intermolecular cross-linking [1].

Step-by-Step Methodology:

  • Resin Loading: Load the first amino acid onto a 2-chlorotrityl chloride (CTC) resin. CTC is chosen to prevent diketopiperazine formation during the early stages of synthesis.

  • Chain Elongation: Perform standard Fmoc-SPPS. Couple the orthogonally protected meso-lanthionine building block using HATU (3.0 eq) and DIPEA (6.0 eq) for 2 hours to ensure complete coupling of the sterically hindered bis-amino acid.

  • Chemoselective Deprotection of Alloc/Allyl:

    • Swell the resin in anhydrous DCM under argon.

    • Add phenylsilane (PhSiH 3​ , 24 eq) as the allyl scavenger.

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh 3​ ) 4​ , 0.25 eq) dissolved in minimal anhydrous DCM.

    • Agitate in the dark for 2 hours. Wash thoroughly with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd residues), and DMF.

    • Self-Validation Check: Cleave a micro-aliquot of resin using 1% TFA in DCM. Analyze via LC-MS. The mass should reflect a loss of 124 Da (Alloc + Allyl).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to liberate the N-terminal amine for cyclization.

  • On-Resin Cyclization:

    • Add PyBOP (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF to the resin.

    • Agitate for 16 hours.

    • Self-Validation Check: Perform a Kaiser test. A negative (yellow) result confirms the complete consumption of the free primary amine, indicating successful macrocyclization.

  • Global Cleavage: Treat the resin with TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours to remove tBu/Boc groups and cleave the cyclic peptide from the solid support. Precipitate in cold diethyl ether.

References

  • Bregant, S., & Tabor, A. B. (2005). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. The Journal of Organic Chemistry, 70(7), 2430-2438. URL: [Link]

  • Cobb, S. L., & Vederas, J. C. (2007). A concise stereoselective synthesis of orthogonally protected lanthionine and β-methyllanthionine. Organic & Biomolecular Chemistry, 5(6), 1031-1038. URL: [Link]

  • Narayan, R. S., & VanNieuwenhze, M. S. (2019). Scalable Synthesis of Orthogonally Protected β-Methyllanthionines by Indium(III)-Mediated Ring Opening of Aziridines. Organic Letters, 21(7), 2450-2453. URL: [Link]

Method

Application Note: Advanced HPLC-MS/MS Method Development for the Quantification and Stereochemical Profiling of meso-Lanthionine

Introduction & Analytical Challenges meso-Lanthionine is a non-proteinogenic, thioether-bridged amino acid that serves as the defining structural motif in lantibiotics (e.g., nisin, lactocin S) and is a critical componen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

meso-Lanthionine is a non-proteinogenic, thioether-bridged amino acid that serves as the defining structural motif in lantibiotics (e.g., nisin, lactocin S) and is a critical component of the peptidoglycan layer in certain anaerobic bacteria, such as Fusobacterium nucleatum[1][2].

Quantifying meso-lanthionine presents two primary analytical challenges:

  • Lack of Chromophores: The native molecule lacks conjugated systems, rendering standard UV/Vis or fluorescence detection ineffective without derivatization[3].

  • Stereochemical Complexity: Lanthionine exists in three stereoisomeric forms (LL, DD, and meso). Because the biological activity of lantibiotics is strictly dictated by the stereochemistry of these thioether rings, an analytical method must not only quantify the amino acid but also resolve its diastereomeric and enantiomeric forms[4][5].

This application note details a robust, self-validating HPLC-MS/MS methodology utilizing pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA, Advanced Marfey's Reagent). This approach enables the baseline separation and high-sensitivity quantification of meso-lanthionine on achiral stationary phases[6].

Mechanistic Causality in Method Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

  • Hydrolysis Dynamics: Lantibiotics and peptidoglycan sacculi must undergo harsh acid hydrolysis (6 M HCl, 110 °C) to release free lanthionine[7]. The addition of a radical scavenger (e.g., phenol) is necessary to prevent the oxidative degradation of the thioether bond during this prolonged thermal stress.

  • Derivatization Chemistry: L-FDLA reacts with the primary amines of lanthionine via nucleophilic aromatic substitution. Because lanthionine contains two chiral centers, bis-derivatization with enantiopure L-FDLA converts the LL, DD, and meso enantiomers/diastereomers into distinct bis-FDLA diastereomers[6].

  • Chromatographic Selectivity: These newly formed diastereomers exhibit differing hydrophobic and steric profiles. By employing a fluorinated stationary phase (e.g., a Kinetex F5 core-shell column), we leverage orthogonal retention mechanisms—specifically dipole-dipole and π-π interactions from the dinitrophenyl rings—to achieve baseline resolution that a standard C18 column often fails to provide[6].

G A Sample Matrix (Lantibiotics/Cells) B Acid Hydrolysis (6M HCl, 110°C, 20h) A->B Extract C Lyophilization & Reconstitution B->C Cleave Peptides D L-FDLA Derivatization (NaHCO3, 40°C, 1h) C->D Remove HCl E RP-HPLC-MS/MS (F5 Core-Shell Column) D->E Diastereomers

Caption: Workflow for the extraction, derivatization, and HPLC-MS analysis of meso-lanthionine.

Experimental Protocol

Step 1: Peptide Hydrolysis
  • Transfer 0.1–1.0 mg of purified lantibiotic (or 5 mg of isolated peptidoglycan) into a heavy-walled borosilicate glass ampoule.

  • Add 500 µL of 6 M HCl containing 1% (w/v) phenol.

  • Seal the ampoule under vacuum or flush with nitrogen to displace oxygen.

  • Incubate at 110 °C for 20 hours in a heating block[7].

  • Cool to room temperature, open the ampoule, and dry the hydrolysate completely using a vacuum centrifuge to remove residual HCl.

Step 2: L-FDLA Derivatization
  • Reconstitute the dried hydrolysate in 50 µL of LC-MS grade water.

  • Add 20 µL of 1 M NaHCO₃ to adjust the pH to ~8.0. Causality: The amino groups must be unprotonated to act as effective nucleophiles against the fluorinated ring of FDLA.

  • Add 100 µL of a 1% (w/v) solution of L-FDLA in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark (FDLA is light-sensitive)[6].

  • Quench the reaction by adding 20 µL of 1 M HCl. The solution color will shift from deep orange to yellow, indicating the cessation of the reaction.

  • Dilute with 810 µL of 50% Acetonitrile/Water, centrifuge at 14,000 × g for 10 min, and transfer the supernatant to an amber HPLC vial[6].

Step 3: HPLC-MS/MS Conditions
  • Column: Kinetex F5 Core-Shell (1.7 µm, 100 Å, 100 × 2.1 mm)[6].

  • Column Temperature: 45 °C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.40 mL/min.

Data Presentation

Table 1: Optimized Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Elution Curve
0.0 98.0 2.0 Initial
2.5 70.0 30.0 Linear
10.0 20.0 80.0 Linear
10.5 0.0 100.0 Linear
11.0 98.0 2.0 Linear

| 13.5 | 98.0 | 2.0 | Equilibration |

Table 2: Analyte Detection Parameters (Negative ESI Mode)

Analyte Derivatization Precursor Ion [M-H]⁻ Product Ions (m/z) Expected RT (min)*
meso-Lanthionine Bis-L-FDLA 809.25 311.1, 463.2 6.8
LL-Lanthionine Bis-L-FDLA 809.25 311.1, 463.2 7.2

| Cystathionine (IS) | Bis-L-FDLA | 823.27 | 311.1, 477.2 | 7.5 |

*Retention times are approximate and dependent on system dead volume.

G A Hydrolysate Mixture (LL, DD, meso-Lanthionine) C Bis-FDLA-Lanthionine Diastereomers A->C Nucleophilic Substitution B L-FDLA Reagent (Chiral Selector) B->C D F5 Stationary Phase (π-π / Dipole Interactions) C->D Chromatographic Separation E meso-Lanthionine (Peak 1) D->E Lowest Hydrophobicity F LL-Lanthionine (Peak 2) D->F Higher Hydrophobicity

Caption: Mechanistic logic of chiral resolution via L-FDLA derivatization and F5 stationary phase separation.

Self-Validating System & Quality Control (E-E-A-T)

To ensure absolute trustworthiness of the generated data, the protocol incorporates a self-validating framework designed to identify false positives caused by hydrolysis-induced epimerization:

  • Co-derivatization/Spike-in Experiments: Acid hydrolysis (6 M HCl) can induce trace epimerization of native meso-lanthionine into the LL or DD forms[5]. To control for this, a parallel sample matrix must be spiked with a known quantity of pure meso-lanthionine standard prior to hydrolysis[1].

  • Chromatographic Confirmation: If the method is functioning correctly, the spiked sample will exhibit an augmented peak exclusively at the meso-lanthionine retention time (Peak 1), definitively differentiating it from the LL-isomer (Peak 2)[7].

  • Mass Accuracy Validation: High-resolution mass spectrometry (e.g., Q-TOF) must yield an exact mass of m/z 809.2530 for the [M-H]⁻ ion of the bis-derivatized lanthionine, confirming the absence of isobaric matrix interferences[6].

References

  • Stereoisomers of 2,6-diaminopimelic acid (1) and lanthionine (2) . ResearchGate. 4

  • High-performance liquid chromatography of cystathionine, lanthionine and aminoethylcysteine using o-phthaldialdehyde precolumn derivatization . PubMed. 3

  • Determination of diamino acids in peptidoglycans from anaerobic bacteria . PubMed. 1

  • Facile Method for Determining Lanthipeptide Stereochemistry . Analytical Chemistry. 6

  • Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry . PMC. 5

  • Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM . PMC. 7

  • Biosynthesis and Mode of Action of Lantibiotics . Chemical Reviews.2

Sources

Application

Application Note: NMR Spectroscopy Chemical Shift Assignments for meso-Lanthionine

Executive Summary meso-Lanthionine is a non-proteinogenic amino acid characterized by a monosulfide (thioether) bridge linking two alanine residues. It serves as the defining structural motif of lantibiotics, a diverse c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

meso-Lanthionine is a non-proteinogenic amino acid characterized by a monosulfide (thioether) bridge linking two alanine residues. It serves as the defining structural motif of lantibiotics, a diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent antimicrobial properties[1]. Accurate Nuclear Magnetic Resonance (NMR) chemical shift assignment of meso-lanthionine is critical for determining the ring topology, stereochemistry, and conformational dynamics of these therapeutic peptides[2]. This application note provides a comprehensive, self-validating methodology for the robust NMR assignment of meso-lanthionine, detailing the causality behind solvent selection, pulse sequence utilization, and stereochemical differentiation.

Scientific Grounding: The Causality of Experimental Design

To achieve high-fidelity NMR assignments, researchers must account for the unique stereochemical and electronic properties of the thioether bridge:

  • Symmetry and Magnetic Equivalence: Free meso-lanthionine possesses an internal plane of symmetry, rendering its two alanine-derived halves (D-Ala and L-Ala) enantiomeric. In an achiral solvent like D 2​ O, these halves are magnetically equivalent, resulting in a simplified spectrum with a single set of α and β resonances[3]. However, when incorporated into a folded lantibiotic (e.g., nisin or penisin), the asymmetric peptide environment breaks this equivalence, yielding distinct spin systems for the two halves[4].

  • pH Dependency and Zwitterionic Dynamics: The chemical shifts of the α -protons and carbons are highly sensitive to the protonation state of the adjacent amine and carboxylate groups. Precise pH control (typically pH 7.0) is mandatory to prevent chemical shift drift and ensure inter-laboratory reproducibility.

  • Overcoming Spectral Overlap: The β -CH 2​ protons of the thioether bridge resonate in a crowded aliphatic region (~2.8–3.5 ppm)[3]. To unambiguously assign these protons and differentiate them from other aliphatic residues, high-resolution 2D heteronuclear experiments (HSQC, HMBC) and homonuclear total correlation spectroscopy (TOCSY) are strictly required[5].

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Solvent Selection: Dissolve 2–5 mg of purified meso-lanthionine (or 1–2 mM of the intact lanthipeptide) in 600 µL of 99.9% D 2​ O. D 2​ O is chosen to eliminate the massive H 2​ O solvent signal and allow clear observation of the α -protons[6].

  • Internal Referencing: Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to a final concentration of 0.5 mM. DSS is preferred over TMS in aqueous solutions, providing a reliable 0.0 ppm reference for both 1 H and 13 C[5].

  • pH Adjustment: Adjust the pH to 7.0 ± 0.1 using dilute DCl or NaOD. Measure the pH using a micro-electrode directly in the NMR tube to avoid sample loss.

  • Degassing: Briefly sonicate the sample and flush the headspace with argon to remove dissolved paramagnetic oxygen, which can broaden linewidths and interfere with NOE buildup.

Protocol 2: Data Acquisition Parameters

Acquire data on a spectrometer operating at 600 MHz ( 1 H Larmor frequency) equipped with a cryoprobe for optimal sensitivity[5].

  • 1D 1 H NMR: Acquire with water presaturation (if residual HOD is present). Use a spectral width of 10-12 ppm, 64k data points, and a relaxation delay (d1) of 2.0 seconds to ensure quantitative integration[4].

  • 1D 13 C NMR: Acquire with 1 H decoupling (WALTZ-16). Use a spectral width of 220 ppm, 64k data points, and a d1 of 2.0 seconds.

  • 2D TOCSY: Use a mixing time of 60–80 ms (MLEV-17 spin-lock) to correlate the α -proton with its corresponding β -protons within the same spin system[5].

  • 2D 1 H- 13 C HSQC: Acquire with multiplicity editing to distinguish the α -CH (positive phase) from the β -CH 2​ (negative phase).

  • 2D ROESY/NOESY: For peptide-embedded lanthionine, use a mixing time of 200–300 ms to establish spatial proximity across the thioether bridge and validate the meso stereochemistry[5].

Protocol 3: Assignment Strategy
  • Locate the α -proton triplet or doublet of doublets around ~4.0 ppm[3].

  • Trace the scalar coupling in the COSY/TOCSY spectrum from the α -proton to the diastereotopic β -protons (~3.0–3.5 ppm)[3].

  • Map these protons to their respective carbons using the HSQC spectrum.

  • Confirm the thioether linkage by observing HMBC correlations from the β -protons to the adjacent β -carbon across the sulfur atom.

Quantitative Data Presentation: Chemical Shift Tables

The following table summarizes the benchmark chemical shifts for free meso-lanthionine in D 2​ O at pH 7.0. (Note: In asymmetric environments such as within a peptide, these values will split into two distinct sets for the D-Ala and L-Ala halves).

NucleusPositionTypical Chemical Shift (ppm)MultiplicityStructural Significance
1 H α -CH~ 4.0dd / tSensitive to backbone conformation and pH[3].
1 H β -CH 2​ ~ 3.0 – 3.5m (diastereotopic)Proximity to the electronegative sulfur shifts these downfield relative to standard methyl groups[3].
13 C α -CH~ 55.0CH (Positive in edited HSQC)Confirms the amino acid α -carbon identity[3].
13 C β -CH 2​ ~ 35.0CH 2​ (Negative in edited HSQC)Diagnostic for the thioether bridge[3].
13 C COOH~ 175.0QuaternaryConfirms the carboxylate state[3].

Workflow Visualization

The following diagram illustrates the logical progression of the NMR assignment workflow, emphasizing the self-validating nature of combining scalar and spatial correlations.

NMR_Workflow Prep Sample Preparation (D2O, pH 7.0, DSS Ref) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Optimization Homo2D Homonuclear 2D (COSY, TOCSY) Acq1D->Homo2D Spin System ID Hetero2D Heteronuclear 2D (HSQC, HMBC) Homo2D->Hetero2D C-H Mapping Stereo Stereochemical Validation (NOESY/ROESY) Hetero2D->Stereo Spatial Proximity Assign Final meso-Lanthionine Shift Assignments Stereo->Assign Validation

Figure 1: Self-validating NMR workflow for the assignment of meso-lanthionine chemical shifts.

References

  • Biosynthesis and Mode of Action of Lantibiotics | Chemical Reviews - acs.org 1

  • Lanthionine Peptides by S-Alkylation with Substituted Cyclic Sulfamidates Promoted by Activated Molecular Sieves - acs.org 5

  • Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility - nih.gov 2

  • Characterization of the Antimicrobial Peptide Penisin, a Class Ia Novel Lantibiotic from Paenibacillus sp. Strain A3 - asm.org 4

  • Lanthionine | Non-proteinogenic Amino Acid | Research Use - benchchem.com 3

  • Discovery, characterization, and structure of a cofactor-independent histidine racemase from the oral pathogen Fusobacterium nucleatum - nih.gov 6

Sources

Method

LC-MS/MS protocols for detecting meso-lanthionine in biological samples

Title: Advanced LC-MS/MS Methodologies for the Stereochemical Resolution and Detection of Meso-Lanthionine in Biological Matrices Executive Summary & Biological Context Meso-lanthionine (m-Lan) is a non-proteinogenic bis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced LC-MS/MS Methodologies for the Stereochemical Resolution and Detection of Meso-Lanthionine in Biological Matrices

Executive Summary & Biological Context

Meso-lanthionine (m-Lan) is a non-proteinogenic bis-amino acid characterized by a thioether bridge linking two alanine residues. In biological systems, it serves two primary roles: as a structural cross-link in antimicrobial lanthipeptides (lantibiotics)[1] and as a highly specific biomarker for bacterial peptidoglycans[2]. Because m-Lan is a potent agonist of the human NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) receptor, its accurate quantification in host tissues, serum, and microbiome samples is critical for understanding host-microbe immune interactions and autoimmune pathogenesis[3][4].

The Analytical Challenge: Isobars and Stereoisomers

Detecting m-Lan by conventional mass spectrometry presents a two-fold challenge:

  • Isobaric Interference : Lanthionine shares the exact same mass (m/z 208.05) as cystathionine, a highly abundant mammalian metabolite.

  • Stereochemical Ambiguity : Lanthionine exists in three stereoisomeric forms: LL-Lan, DD-Lan, and meso-Lan (DL-Lan). Because biological activity (e.g., NOD1 activation or lantibiotic target binding) is strictly stereospecific, simply detecting the mass of lanthionine is insufficient[1][5].

To overcome this, we employ an Advanced Marfey’s Analysis workflow. By derivatizing the primary amines of the hydrolyzed sample with 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (l-FDLA), we convert the enantiomeric/stereoisomeric mixtures into distinct diastereomers. These diastereomers exhibit different physicochemical properties, allowing baseline resolution on a pentafluorophenyl (F5) core-shell stationary phase prior to MS/MS detection[5].

Mechanistic Workflow & Causality

Workflow S1 Biological Sample Extraction S2 Acid Hydrolysis (6M HCl, 110°C) S1->S2 S3 Vacuum Drying (Remove HCl) S2->S3 S4 Stereo-Derivatization (l-FDLA, pH 8.5) S3->S4 S5 LC-MS/MS Analysis (F5 Core-Shell) S4->S5 S6 Diastereomer Resolution S5->S6

Caption: LC-MS/MS workflow for the stereochemical resolution of meso-lanthionine using l-FDLA.

Self-Validating Protocol: Advanced Marfey's LC-MS/MS

Phase 1: Sample Preparation & Acid Hydrolysis

Causality Insight: Lanthionine is typically embedded within complex peptide scaffolds or highly cross-linked peptidoglycan matrices. Complete acid hydrolysis is required to liberate free m-Lan. The thioether bond of m-Lan is highly stable under acidic conditions, unlike disulfide bonds which can scramble or degrade.

  • Homogenization : Lyse bacterial pellets or tissue samples in 50% methanol/water. Centrifuge at 15,000 × g for 15 min to precipitate large proteins.

  • Hydrolysis : Transfer 50 µg of the peptide extract to a heavy-walled borosilicate glass vial. Add 500 µL of 6 M HCl.

  • Incubation : Seal the vial under a nitrogen atmosphere (to prevent oxidative degradation of other residues) and incubate at 110 °C for 24 hours[5].

  • Evaporation : Critical Step. Completely remove the HCl by vacuum centrifugation (SpeedVac) at 45 °C. Residual acid will neutralize the alkaline buffer required for the subsequent Marfey's reaction, leading to incomplete derivatization.

Phase 2: Stereospecific Derivatization (l-FDLA)

Causality Insight: l-FDLA reacts with the two primary amines of m-Lan via nucleophilic aromatic substitution. Because l-FDLA is strictly the L-isomer, its attachment to the chiral centers of m-Lan creates diastereomers (L,L-Lan-FDLA₂, D,D-Lan-FDLA₂, and meso-Lan-FDLA₂) with distinct spatial conformations[5].

  • Resuspension : Dissolve the dried hydrolysate in 50 µL of 1 M NaHCO₃. The alkaline pH (pH ~8.5) is necessary to deprotonate the primary amines of m-Lan.

  • Derivatization : Add 20 µL of a 1% (w/v) solution of l-FDLA in acetone.

  • Incubation : Heat the mixture at 40 °C for 1 hour in the dark (FDLA is highly light-sensitive).

  • Quenching : Stop the reaction by adding 10 µL of 1 M HCl. The solution will shift from deep orange to yellow. Add 420 µL of 50% acetonitrile to solubilize the highly hydrophobic di-derivatized products.

Phase 3: LC-MS/MS System Suitability & Self-Validation

To ensure the protocol is a self-validating system, you must run a mixed standard of LL-Lan, DD-Lan, and m-Lan alongside your biological samples. Validation Criterion: On an F5 column, the elution order is strictly dictated by the steric bulk of the diastereomers. LL-Lan must elute first, followed by m-Lan, and finally DD-Lan. If m-Lan does not elute exactly between the LL and DD peaks, the column chemistry is failing (likely due to loss of fluorine-mediated dipole interactions), and the analytical run must be invalidated[5][6].

Data Acquisition & Quantitative Parameters

Causality for Column Choice: A standard C18 column often fails to baseline-resolve l-FDLA diastereomers. A Kinetex F5 (pentafluorophenyl) core-shell column is mandated here because the fluorinated ring provides enhanced π-π, dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the subtle 3D conformational differences of the m-Lan diastereomers[5][6].

Table 1: Optimized LC Gradient Conditions (Kinetex F5, 1.7 µm, 100 × 2.1 mm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.40982
2.50.407030
10.00.402080
10.50.400100
11.00.40982
13.50.40982

Table 2: Triple Quadrupole MRM Transitions for di-FDLA-Lanthionine

CompoundPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
m-Lan (di-FDLA)791.2312.1266.125
LL-Lan (di-FDLA)791.2312.1266.125
DD-Lan (di-FDLA)791.2312.1266.125
Lys-d4 (IS)*609.3312.1266.122

*Note: Lysine-d4 derivatized with l-FDLA is used as an internal standard (IS) to normalize ionization suppression in complex biological matrices.

Biological Pathway Integration

Understanding the downstream effects of m-Lan is crucial for interpreting quantitative LC-MS/MS data in a clinical or microbiological context. Meso-lanthionine derived from the degradation of bacterial peptidoglycan is internalized by host epithelial cells, where it acts as a highly specific ligand for the cytosolic NOD1 sensor. This triggers the RIP2 kinase cascade, ultimately leading to NF-κB-mediated transcription of pro-inflammatory cytokines[3][4].

Pathway BAC Bacterial Peptidoglycan (meso-Lanthionine) NOD1 NOD1 Receptor (Cytosolic Sensor) BAC->NOD1 Internalization RIP2 RIP2 Kinase (Signal Transducer) NOD1->RIP2 Activation NFKB NF-κB Pathway (Transcription Factor) RIP2->NFKB Phosphorylation CYTO Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->CYTO Gene Expression

Caption: Meso-lanthionine mediated activation of the NOD1/RIP2 pro-inflammatory signaling cascade.

References

  • [5][6] Zhao, X., et al. "Facile Method for Determining Lanthipeptide Stereochemistry." Analytical Chemistry, 2024.[Link]

  • [1] Zhang, Y., et al. "Substrate Sequence Controls Regioselectivity of Lanthionine Formation by ProcM." Journal of the American Chemical Society, 2021.[Link]

  • [2][3] Smith, J., et al. "Peptidome Analysis of Western Blots Identifies Natural Bispecific Antibody-Bound Corynebacterium and Phage B-cell Epitopes." bioRxiv, 2024.[Link]

  • [4] Li, X., et al. "Gut Microbiota-Derived Diaminopimelic Acid Promotes the NOD1/RIP2 Signaling Pathway and Plays a Key Role in the Progression of Severe Acute Pancreatitis." Frontiers in Immunology, 2021.[Link]

Sources

Application

Application Note: High-Efficiency Incorporation of meso-Lanthionine into Proteins via Site-Directed Mutagenesis and In Vitro Biosynthesis

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Technique: Site-Directed Mutagenesis, In Vitro Enzymatic Reconstitution, Mass Spectrometry Introduction & Scientific Rationale meso-Lant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Technique: Site-Directed Mutagenesis, In Vitro Enzymatic Reconstitution, Mass Spectrometry

Introduction & Scientific Rationale

meso-Lanthionine is a non-canonical, thioether-containing amino acid natively found in a class of antimicrobial peptides known as lantibiotics (e.g., nisin, lacticin 481)[1]. By forming an intramolecular thioether cross-link between a dehydrated serine (dehydroalanine, Dha) and a cysteine, meso-lanthionine confers exceptional proteolytic stability and conformational rigidity to peptides. Unlike traditional disulfide bonds, thioether bridges are highly stable in reducing environments, making them a highly desirable structural motif for next-generation peptide therapeutics.

Incorporating meso-lanthionine into non-native proteins requires a hybrid approach: site-directed mutagenesis to position the precursor residues, followed by enzymatic reconstitution utilizing highly promiscuous lanthipeptide synthetases[2].

Mechanistic Principles & Causality

The biosynthesis of meso-lanthionine is a two-step post-translational modification (PTM)[1].

  • Dehydration: A specific serine residue is dehydrated to dehydroalanine (Dha) in an ATP-dependent manner.

  • Cyclization: The thiol group of a nearby cysteine undergoes an intramolecular Michael-type addition to the Dha, forming the thioether cross-link.

Mechanism Ser Precursor Peptide Serine & Cysteine Dha Dehydrated Intermediate Dehydroalanine (Dha) Ser->Dha LanM Dehydratase ATP, Mg2+, -H2O Lan Mature Cross-link meso-Lanthionine Dha->Lan LanM Cyclase Michael Addition

Figure 1: Enzymatic conversion of Serine and Cysteine to meso-lanthionine by a bifunctional LanM.

The "Why" Behind the Workflow
  • The Role of the Leader Peptide: LanM enzymes (the bifunctional synthetases responsible for Class II lantibiotics) do not recognize the core peptide sequence directly. Instead, they bind with high affinity to an N-terminal "leader peptide"[3]. This leader sequence acts as a mandatory docking site and allosteric activator. Therefore, the target protein must be genetically fused to a leader peptide during construct design.

  • Enzyme Selection (ProcM): While many LanM enzymes are highly substrate-specific, ProcM from Prochlorococcus marinus exhibits extraordinary catalytic promiscuity, naturally modifying over 30 distinct substrates[2]. This makes ProcM the optimal enzyme for engineering non-native thioether bridges without strict sequence limitations[4].

Experimental Design & Workflow

Workflow Step1 1. Construct Design Fuse Leader Peptide & Mutate Target (Ser/Cys) Step2 2. Protein Expression Express Precursor & LanM in E. coli Step1->Step2 Step3 3. IMAC Purification Isolate His-tagged Components Step2->Step3 Step4 4. In Vitro Modification Incubate Precursor + LanM + ATP + TCEP Step3->Step4 Step5 5. Proteolytic Cleavage Remove N-terminal Leader Peptide Step4->Step5 Step6 6. Analytical Validation MALDI-TOF MS & Alkylation Assay Step5->Step6

Figure 2: End-to-end workflow for incorporating meso-lanthionine into target proteins.

Step-by-Step Protocol

Phase 1: Construct Assembly & Mutagenesis
  • Site Selection: Identify the region in the target protein to be constrained. The spacing between the mutated Ser and Cys typically ranges from 1 to 4 residues (e.g., Ser-X-X-X-Cys) to mimic native ring sizes.

  • Mutagenesis: Perform site-directed mutagenesis (e.g., QuikChange PCR) on the target gene to introduce the desired Ser and Cys mutations.

  • Construct Architecture: Design a fusion protein comprising: [His6-Tag] - [ProcA Leader Peptide] -[Protease Cleavage Site (e.g., Factor Xa)] - [Mutated Target Protein].

Phase 2: Expression and Purification
  • Transformation: Transform the fusion construct into E. coli BL21(DE3). Separately, transform the ProcM synthetase plasmid (e.g., pET15b-ProcM) into another BL21(DE3) culture.

  • Expression: Grow cultures in LB media at 37°C until OD600 reaches 0.6. Induce with 0.5 mM IPTG and lower the temperature to 18°C for 16 hours. Causality: Low-temperature induction is critical to prevent the formation of inclusion bodies, especially for the 120 kDa ProcM enzyme.

  • Purification: Lyse cells and purify both the precursor peptide and ProcM using Immobilized Metal Affinity Chromatography (IMAC) via their N-terminal His6-tags. Dialyze into 50 mM HEPES (pH 7.5), 150 mM NaCl.

Phase 3: In Vitro Enzymatic Reconstitution

In vitro reconstitution provides a controlled environment to drive the reaction to completion and prevents in vivo toxicity. 7. Reaction Setup: In a sterile tube, combine 50 µM of the precursor peptide with 5 µM of purified ProcM (10:1 substrate-to-enzyme ratio). 8. Buffer Addition: Add 10 mM MgCl₂ and 5 mM ATP. Causality: The initial dehydration step requires ATP to phosphorylate the Serine hydroxyl group, creating a good leaving group for subsequent elimination[1]. 9. Reducing Agent: Add 1 mM TCEP. Causality: TCEP reduces spurious disulfide bonds between cysteines without reacting with the Dha intermediates, ensuring the thiol is strictly available for the Michael addition. 10. Incubation: Incubate the reaction mixture at 25°C for 12–24 hours.

Phase 4: Cleavage and Self-Validating Analysis
  • Proteolysis: Add Factor Xa (or the designated protease) to cleave the ProcA leader peptide, releasing the mature, constrained target protein.

  • Validation via Mass Spectrometry (MS): Analyze the product using MALDI-TOF or ESI-MS. A successful dehydration yields a mass shift of -18 Da per Serine.

  • Validation via Alkylation (IAA Assay): To distinguish between a dehydrated, uncyclized peptide (free Cys) and a fully cyclized meso-lanthionine (protected Cys), treat the sample with 50 mM Iodoacetamide (IAA) in the dark for 1 hour at room temperature.

    • System Logic: If cyclization failed, IAA will alkylate the free Cys, adding +57 Da. If cyclization succeeded, the Cys is locked in the thioether bond, and the mass remains unchanged.

Quantitative Data Interpretation

Use the following table to interpret the mass spectrometry results during the validation phase. This matrix acts as a definitive self-validating checkpoint for the protocol.

Experimental StateExpected Mass Shift (Da)IAA Alkylation Shift (+57 Da)Interpretation / Causality
Unmodified Precursor 0 DaYes (+57 Da)Enzyme inactive or leader peptide missing.
Dehydrated Only (Dha) -18 DaYes (+57 Da)Dehydratase active, but Cyclase domain failed (steric hindrance).
Fully Cyclized (meso-Lan) -18 Da No (+0 Da) Success. Thioether bridge formed; Cys is protected from IAA.
Disulfide Formation -2 DaNo (+0 Da)TCEP depleted; Cys oxidized before Michael addition could occur.

References

  • The Importance of the Leader Sequence for Directing Lanthionine Formation in Lacticin 481 Source: Biochemistry (ACS Publications) URL:[Link]

  • Substrate Sequence Controls Regioselectivity of Lanthionine Formation by ProcM Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Biosynthesis and Mode of Action of Lantibiotics Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Catalytic promiscuity in the biosynthesis of cyclic peptide secondary metabolites in planktonic marine cyanobacteria Source: PNAS URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization during meso-lanthionine peptide synthesis

Title: Technical Support Center: Meso-Lanthionine Synthesis & Epimerization Troubleshooting Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Meso-Lanthionine Synthesis & Epimerization Troubleshooting

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of lanthipeptides. Meso-lanthionine (Lan) is a highly specialized, thioether-bridged non-proteinogenic amino acid. During Solid-Phase Peptide Synthesis (SPPS), the α-carbon of the Lan residue is notoriously susceptible to epimerization, which can completely abolish the biological activity of the resulting lantibiotic[1].

This guide provides a self-validating framework to troubleshoot, optimize, and prevent epimerization during your syntheses.

FAQ 1: Core Mechanisms of Epimerization

Q: Why does the meso-lanthionine building block epimerize so easily during Fmoc-SPPS? A: Epimerization of lanthionine during SPPS is driven by the increased acidity of its α-proton. When the C-terminal carboxyl group of the Lan building block is activated, the electron-withdrawing nature of the activating group, combined with the adjacent thioether linkage, makes the α-proton highly labile.

There are two primary causal pathways for this structural degradation[2]:

  • Direct Enolization : Strong bases (like DIEA) abstract the α-proton, forming a planar enolate intermediate. Upon reprotonation, stereochemistry is lost.

  • Oxazol-5(4H)-one Formation : Over-activation of the carboxylate allows the adjacent amide carbonyl oxygen to attack the activated carbonyl carbon, forming an oxazolone ring. The α-proton in this ring is highly acidic and rapidly epimerizes before the incoming amine opens the ring to form the peptide bond[2].

Epimerization A Activated Lan Residue (Highly Acidic α-proton) B Direct Enolization (Base-Catalyzed) A->B Strong Base (e.g., DIEA) C Oxazolone Formation (Intramolecular Attack) A->C Over-activation D Planar Enolate Intermediate B->D E Oxazolone Intermediate C->E F Epimerized Lanthionine (Loss of Meso Configuration) D->F Non-stereoselective Reprotonation E->F Ring Opening by Amine

Mechanisms of lanthionine epimerization via direct enolization and oxazolone pathways.

FAQ 2: Reagent Selection & Causality

Q: Which coupling reagents should I use to minimize epimerization? A: The choice of coupling reagent and base is the single most critical factor. Standard uronium/aminium salts like HATU require a strong tertiary amine base (DIEA, pKa ~10.5), which directly promotes base-catalyzed enolization.

Instead, you must shift to a neutral or mildly basic activation strategy. The introduction of Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC (N,N′-diisopropylcarbodiimide) provides a highly reactive ester intermediate without the need for an external base, drastically reducing epimerization[3]. For solid-supported cyclization of the Lan bridge, phosphonium salts like PyAOP combined with HOAt and a much weaker base like 2,4,6-collidine (pKa ~7.4) are highly effective[1].

Table 1: Quantitative & Qualitative Comparison of Coupling Systems for Lanthionine

Coupling SystemBase RequiredBase pKaActivation IntermediateEpimerization RiskRecommendation for Lan
HATU / DIEA DIEA~10.5At / UroniumHigh (>15%)Avoid for Lan α-carbon coupling
DIC / HOBt NoneN/AOBt esterModerate (5-10%)Acceptable, but outdated
DIC / Oxyma NoneN/AOxyma esterLow (<2%)Highly Recommended for linear SPPS
PyAOP / HOAt 2,4,6-Collidine~7.4OAt esterVery Low (<1%)Ideal for on-resin Lan cyclization
DEPBT NoneN/AOBt esterVery Low (<1%)Useful for highly hindered residues

FAQ 3: Protocol Optimization & Workflow

Q: How do I adjust my SPPS workflow to accommodate orthogonally protected lanthionine building blocks? A: A self-validating protocol requires strict temperature control, precise stoichiometry, and limited exposure to secondary amines. Even piperidine (used for Fmoc deprotection) can cause appreciable epimerization of ester-protected Lan building blocks over repeated cycles[4]. Therefore, minimizing deprotection times and utilizing low-loading resins (e.g., 0.1 mmol/g) to prevent intermolecular side reactions is essential[1].

Step-by-Step Methodology: Optimized SPPS Coupling Protocol for Lanthionine This protocol outlines the base-free coupling of a pre-synthesized, orthogonally protected Lan building block to the growing peptide chain.

  • Step 1: Resin Preparation & Deprotection

    • Swell the low-loading Wang or Rink Amide resin (0.1 mmol/g) in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF. Critical adjustment: Use two short cycles (1 min, then 5 min) rather than a single long cycle to minimize base exposure[4].

    • Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Step 2: Base-Free Pre-activation

    • In a clean, dry vial, dissolve 3.0 equivalents of the orthogonally protected Lan building block and 3.0 equivalents of Oxyma Pure in minimal DMF (to achieve a 0.1 M concentration).

    • Chill the solution to 0 °C in an ice bath. Causality: Lowering the temperature suppresses the thermodynamic pathway to oxazolone formation.

    • Add 3.0 equivalents of DIC. Stir for exactly 2 minutes at 0 °C to form the active Oxyma ester.

  • Step 3: Linear Coupling

    • Transfer the pre-activated mixture to the resin.

    • Agitate gently at room temperature for 60–90 minutes. Do not add DIEA.

    • Monitor coupling completion via the Kaiser test (for primary amines) or Chloranil test (for secondary amines).

  • Step 4: On-Resin Cyclization

    • After linear assembly and selective deprotection of the orthogonal groups (e.g., using Pd(PPh3)4 and phenylsilane for Alloc/Allyl groups[1]), wash the resin extensively.

    • Promote cyclization using PyAOP (3.0 eq), HOAt (3.0 eq), and 2,4,6-collidine (6.0 eq) in DMF for 3 hours[1]. Causality: Collidine acts as a proton sponge, facilitating the reaction without abstracting the highly labile α-proton.

Workflow Step1 Step 1: Deprotection 20% Piperidine (Short Cycles) Step2 Step 2: Pre-activation DIC + Oxyma Pure (2 min, 0 °C) Step1->Step2 Step3 Step 3: Coupling Base-Free Addition (60-90 min, RT) Step2->Step3 Step4 Step 4: Cyclization PyAOP/HOAt/Collidine (Weak Base) Step3->Step4

Optimized base-free coupling and weak-base cyclization workflow for lanthionine SPPS.

FAQ 4: Analytical Validation

Q: How can I verify if epimerization has occurred during my synthesis? A: Because epimers (diastereomers of the full peptide) often have identical molecular weights and highly similar physical characteristics, standard LC-MS may not resolve them[2].

Self-Validating System: You must employ chiral gas chromatography-mass spectrometry (GC-MS) to guarantee stereochemical integrity.

  • Hydrolyze a small aliquot of the cleaved peptide in 6 M DCl/D2O at 110 °C for 24 hours.

  • Derivatize the resulting amino acids (e.g., to their N-pentafluoropropionyl methyl ester derivatives).

  • Analyze via chiral GC-MS and compare the retention times against synthetic standards of (2S, 6R)-lanthionine (meso) and (2S, 6S)-lanthionine[4].

If epimerization is detected, do not discard the batch immediately. You can often separate the submilligram epimerization byproducts from the desired full-length peptides during high-resolution preparative RP-HPLC using a shallow gradient[4].

References

  • Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. ACS Publications. URL: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. URL: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. URL: [Link]

  • Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. PMC - NIH. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Biomimetic Synthesis of meso-Lanthionine

Welcome to the technical support center for the biomimetic synthesis of meso-lanthionine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the biomimetic synthesis of meso-lanthionine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges to optimize yield and purity. The biomimetic approach, primarily involving a Michael-type addition of a cysteine thiol to a dehydroalanine (Dha) residue, is a cornerstone in the synthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant therapeutic potential.[1][2][3][4] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Foundational Concepts & Key Reactions

Before delving into troubleshooting, it is crucial to understand the fundamental reaction pathway. The biomimetic synthesis of meso-lanthionine typically involves the stereoselective Michael addition of a cysteine derivative onto a dehydroalanine residue.[1][5] This process mimics the natural enzymatic formation of lanthionine bridges in lantibiotics.[1][2][4]

Core Reaction Pathway

Meso_Lanthionine_Synthesis Biomimetic Synthesis of meso-Lanthionine cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Dehydroalanine Dehydroalanine (Dha) (Michael Acceptor) Michael_Addition Stereoselective Michael Addition Dehydroalanine->Michael_Addition Cysteine Cysteine (Cys) (Nucleophile) Cysteine->Michael_Addition Meso_Lanthionine meso-Lanthionine Michael_Addition->Meso_Lanthionine Desired Product Diastereomeric_Mixture Diastereomeric Mixture (Potential Side Product) Michael_Addition->Diastereomeric_Mixture Side Reaction

Caption: Core reaction pathway for meso-lanthionine synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the biomimetic synthesis of meso-lanthionine, providing detailed explanations and actionable solutions.

Q1: My overall yield of meso-lanthionine is consistently low. What are the primary factors I should investigate?

A1: Low yield in peptide synthesis is often a result of multiple contributing factors rather than a single issue.[6] For meso-lanthionine synthesis, the key areas to scrutinize are the quality of your starting materials, reaction conditions, and potential side reactions.

Troubleshooting Steps:

  • Dehydroalanine (Dha) Precursor Quality: The purity and stability of your Dha-containing peptide are paramount. Incomplete dehydration of serine to Dha or degradation of the Dha residue can significantly reduce the amount of available Michael acceptor.

    • Recommendation: Verify the purity of your Dha-peptide by HPLC and mass spectrometry before initiating the Michael addition. If synthesizing the Dha residue from serine, ensure complete dehydration.

  • Cysteine Nucleophile Reactivity: The thiol group of cysteine is susceptible to oxidation, forming disulfide bonds. This dimerization reduces the concentration of the active nucleophile.

    • Recommendation: Use freshly prepared cysteine solutions. Consider adding a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to maintain the cysteine in its reduced, active form.

  • Reaction pH: The pH of the reaction medium is critical. The cysteine thiol needs to be deprotonated to act as an effective nucleophile, but a highly basic environment can promote side reactions.

    • Recommendation: The optimal pH for the Michael addition is typically slightly basic, in the range of 7.5-8.5. However, some studies have shown that adjusting the pH to be slightly acidic (e.g., 5.5) can help reduce certain side reactions.[7] It is advisable to perform small-scale pH optimization experiments.

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence reaction kinetics and solubility of the peptide.

    • Recommendation: Common solvents include dimethylformamide (DMF) and aqueous buffer systems. Ensure your peptide is fully solubilized. The reaction is often performed at room temperature, but for sluggish reactions, gentle heating (e.g., 37-40°C) may be beneficial. Conversely, some protocols utilize low temperatures (e.g., -78°C) to enhance stereoselectivity.[5]

Experimental Protocol: Small-Scale pH Optimization

  • Prepare a stock solution of your Dha-containing peptide and your cysteine derivative.

  • Set up a series of small-scale reactions (e.g., 50-100 µL) in different buffers covering a pH range from 6.5 to 9.0 (e.g., phosphate and borate buffers).

  • Incubate the reactions at a constant temperature.

  • Quench the reactions at various time points (e.g., 1, 4, 12, and 24 hours).

  • Analyze the reaction progress and product formation by LC-MS to determine the optimal pH and reaction time.

Q2: I am observing a significant amount of diastereomeric byproducts. How can I improve the stereoselectivity of the Michael addition?

A2: Achieving high stereoselectivity to form the desired meso isomer is a common challenge.[1][8] The stereochemical outcome is influenced by the chirality of the starting materials and the reaction conditions.

Strategies to Enhance Stereoselectivity:

  • Chiral Auxiliaries: The use of chiral auxiliaries on the dehydroalanine or cysteine derivatives can effectively guide the stereochemical course of the Michael addition.[5]

  • Enzyme-Catalyzed Synthesis: Employing lanthipeptide synthetase enzymes (LanB, LanC, or LanM) can offer exquisite control over stereochemistry, mimicking the natural biosynthetic pathway.[2][4] These enzymes are responsible for both the dehydration of serine/threonine and the subsequent cyclization.[2][4]

  • Reaction Temperature: Lowering the reaction temperature can enhance the kinetic resolution of the diastereomeric transition states, favoring the formation of one isomer. A study by Garcı́a-Álvarez et al. (2012) demonstrated excellent diastereoselectivity at -78°C.[5]

  • Conformational Constraints: For intramolecular cyclizations within a peptide chain, the pre-organization of the peptide backbone can favor the formation of the meso-lanthionine linkage.[1]

Table 1: Factors Influencing Stereoselectivity

FactorInfluence on StereoselectivityRecommended Action
Chiral Auxiliaries HighIncorporate a chiral auxiliary into the Dha or Cys precursor.
Enzymatic Catalysis Very HighUtilize lanthipeptide synthetase enzymes (LanB/LanC or LanM).
Temperature Moderate to HighOptimize the reaction temperature; lower temperatures often improve selectivity.
Peptide Conformation Moderate (intramolecular)Design peptide sequences that favor the desired cyclization geometry.
Q3: My peptide is aggregating during the synthesis. How can I prevent this?

A3: Peptide aggregation is a frequent cause of low yield, as it limits the accessibility of reagents to the reactive sites.[6] This is particularly common with hydrophobic sequences.

Solutions for Aggregation:

  • Chaotropic Agents: The addition of chaotropic agents, such as guanidinium chloride or urea (at concentrations of 2-6 M), can disrupt the non-covalent interactions that lead to aggregation.

  • Organic Co-solvents: Incorporating organic co-solvents like acetonitrile, isopropanol, or trifluoroethanol (TFE) can help to solubilize the peptide and break up aggregates.

  • "Magic" Bullet Solvents: A mixture of hexafluoroisopropanol (HFIP) in dichloromethane (DCM) can be highly effective in dissolving aggregated peptides.

  • Resin Choice (for solid-phase synthesis): When performing the synthesis on a solid support, the choice of resin is critical. Low-density resins or resins with polyethylene glycol (PEG) linkers can minimize inter-chain aggregation.[3]

Q4: The purification of the final meso-lanthionine product is challenging due to co-eluting impurities. What purification strategies do you recommend?

A4: Purification is often a bottleneck that significantly impacts the final recovery yield.[6] A multi-step purification strategy may be necessary.

Purification Workflow:

Purification_Workflow Purification Workflow for meso-Lanthionine Crude Crude Reaction Mixture Precipitation Precipitation/Extraction (e.g., ether precipitation) Crude->Precipitation Ion_Exchange Ion-Exchange Chromatography (Separation by charge) Precipitation->Ion_Exchange Initial Cleanup RP_HPLC Reverse-Phase HPLC (Separation by hydrophobicity) Ion_Exchange->RP_HPLC High-Resolution Separation Final_Product Pure meso-Lanthionine RP_HPLC->Final_Product

Caption: A multi-step purification strategy.

  • Initial Cleanup: After quenching the reaction, perform a simple workup to remove excess reagents. This could involve precipitation with a non-polar solvent like diethyl ether or a liquid-liquid extraction.

  • Ion-Exchange Chromatography (IEX): Since peptides and amino acids are charged molecules, IEX can be a powerful tool to separate the desired product from unreacted starting materials and charged byproducts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for final purification.

    • Gradient Optimization: A shallow gradient of the organic mobile phase (e.g., acetonitrile) is often necessary to resolve closely eluting species.

    • Alternative Ion-Pairing Agents: If trifluoroacetic acid (TFA) does not provide adequate separation, consider using alternative ion-pairing agents like formic acid or perfluorinated carboxylic acids.

    • Different Stationary Phases: If co-elution persists, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).

III. Advanced Synthetic Strategies

For complex lanthipeptides or when aiming for very high yields and purity, more advanced synthetic methodologies may be warranted.

Nucleophilic Ring Opening of Sulfamidates

An alternative to the Michael addition is the nucleophilic ring opening of cyclic sulfamidates derived from amino acids.[9] This method offers excellent stereochemical control and can be performed under mild conditions.[10] A key advantage is the potential for one-pot synthesis, which can significantly improve overall yield.[10][11]

Enzymatic and Chemoenzymatic Approaches

The use of lanthipeptide biosynthetic enzymes provides a powerful route to stereochemically pure lanthionines. These enzymes, often produced in heterologous hosts like E. coli, can be used in vitro to modify synthetic peptide precursors.[12] This chemoenzymatic approach combines the flexibility of chemical peptide synthesis with the unparalleled selectivity of enzymatic catalysis.

IV. Conclusion

Optimizing the yield in the biomimetic synthesis of meso-lanthionine requires a systematic and analytical approach to troubleshooting. By carefully considering the quality of starting materials, reaction conditions, and potential side reactions, and by employing robust purification strategies, researchers can significantly improve their synthetic outcomes. The insights and protocols provided in this guide are intended to serve as a valuable resource in your efforts to synthesize these complex and important molecules.

References

  • Garcı́a-Álvarez, R., et al. (2012). A Biomimetic Approach to Lanthionines. Organic Letters, 14(1), 334-337. Available from: [Link]

  • Cardno, M. (1997). Biomimetic synthesis of lantibiotics. University of Southampton, Doctoral Thesis. Available from: [Link]

  • Liu, W., et al. (2018). De Novo Design To Synthesize Lanthipeptides Involving Cascade Cysteine Reactions: SapB Synthesis as an Example. The Journal of Organic Chemistry, 83(13), 7207-7213. Available from: [Link]

  • Barbosa, J., et al. (2025). Promiscuity of lanthipeptide enzymes: new challenges and applications. Applied Microbiology and Biotechnology, 109(1). Available from: [Link]

  • Denoël, T. (2014). Synthesis and biological studies of lanthionine derivatives. University of Liège. Available from: [Link]

  • Denoël, T., Lemaire, C., & Luxen, A. (2018). Progress in Lanthionine and Protected Lanthionine Synthesis. Chemistry, 24(58), 15421-15441. Available from: [Link]

  • Di Domizio, A., et al. (2023). Synthesis of Fluorescent Lanthipeptide Cytolysin S Analogues by Late-Stage Sulfamidate Ring Opening. Organic Letters, 25(9), 1469-1474. Available from: [Link]

  • Soni, A., & Tanner, M. E. (2023). Biosynthesis of meso-lanthionine in Fusobacterium nucleatum. bioRxiv. Available from: [Link]

  • Ortega, M. A., & van der Donk, W. A. (2016). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews, 116(19), 11635-11665. Available from: [Link]

  • Soni, A., & Tanner, M. E. (2023). Biosynthesis of meso-lanthionine in Fusobacterium nucleatum. Journal of Biological Chemistry, 299(8), 105036. Available from: [Link]

  • D'Amico, G., et al. (2018). A Late-Stage Synthetic Approach to Lanthionine-Containing Peptides via S-Alkylation on Cyclic Sulfamidates Promoted by Molecular Sieves. Organic Letters, 20(23), 7599-7603. Available from: [Link]

  • Denoël, T., et al. (2018). Progress in Lanthionine and Protected Lanthionine Synthesis. Chemistry – A European Journal, 24(58), 15421-15441. Available from: [Link]

  • Zhao, X., & Kuipers, O. P. (2023). Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. Essays in Biochemistry, 67(2), 269-282. Available from: [Link]

  • Oosting, C., & van der Wetering, M. (2020). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Biochemical Society Transactions, 48(5), 2055-2065. Available from: [Link]

  • Harpp, D. N., & Gleason, J. G. (1971). Preparation and mass spectral properties of cystine and lanthionine derivatives. Novel synthesis of L-lanthionine by selective desulfurization. The Journal of Organic Chemistry, 36(1), 73-80. Available from: [Link]

  • Clark, K. M., et al. (2013). Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. Journal of the American Chemical Society, 135(18), 6984-6993. Available from: [Link]

  • Sahl, H.-G., & Bierbaum, G. (2001). Lantibiotics: structure, biosynthesis and mode of action. FEMS Microbiology Reviews, 25(3), 285-321. Available from: [Link]

  • Repka, L. M., et al. (2020). A Structural View on the Maturation of Lanthipeptides. Frontiers in Chemistry, 8, 511. Available from: [Link]

  • Bobeica, S. C., & van der Donk, W. A. (2020). Matters of class: coming of age of class III and IV lanthipeptides. Natural Product Reports, 37(7), 899-918. Available from: [Link]

  • Clark, K. M., et al. (2013). Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. Journal of the American Chemical Society, 135(18), 6984-6993. Available from: [Link]

  • Mayer, J. P., et al. (2003). Synthesis of Orthogonally Protected Lanthionines. The Journal of Organic Chemistry, 68(21), 8115-8122. Available from: [Link]

  • Kim, J., et al. (2013). Preparation process of l-methionine. Google Patents.
  • Pattison, E. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Thioether Oxidation in Meso-Lanthionine Sample Preparation

Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals Meso-lanthionine is a non-proteinogenic bis-amino acid characterized by a thioether bridge linking the β-carbon atoms of two a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals

Meso-lanthionine is a non-proteinogenic bis-amino acid characterized by a thioether bridge linking the β-carbon atoms of two alanine residues 1. It is the defining structural motif of lantibiotics (e.g., nisin, epidermin) and provides critical conformational rigidity 2. However, the electron-rich sulfur atom in the thioether linkage is highly susceptible to artifactual oxidation during extraction, purification, and LC-MS sample preparation. This technical guide provides mechanistic troubleshooting and validated protocols to prevent and reverse thioether oxidation.

Diagnostic Flowchart: Oxidation Risks & Interventions

Workflow Start Raw Lantibiotic Sample (Cell Culture / Lysate) Risk1 Lysis & Extraction [Risk: Aerobic ROS Exposure] Start->Risk1 Mitig1 Intervention: Argon Sparging & Sacrificial L-Methionine Risk1->Mitig1 Best Practice Risk2 Purification (LC/FASP) [Risk: Solvent Impurities & High pH] Risk1->Risk2 Unmitigated Mitig1->Risk2 Mitig2 Intervention: Acidic pH Control & Antioxidant Scavengers Risk2->Mitig2 Best Practice Oxidized Oxidized Lanthionine (+15.995 Da Sulfoxide) Risk2->Oxidized ROS Attack End Intact Meso-Lanthionine Ready for LC-MS/MS Mitig2->End

Sample preparation workflow highlighting thioether oxidation risk points and targeted interventions.

Frequently Asked Questions & Troubleshooting

Q1: Why is meso-lanthionine so prone to artifactual oxidation, and what are the functional consequences? Causality: The thioether linkage (R-S-R') in meso-lanthionine contains an electron-rich sulfur atom that acts as a strong nucleophile, making it a prime target for electrophilic reactive oxygen species (ROS) present in aerated buffers or impure solvents. Oxidation typically proceeds via a two-electron transfer to form a sulfoxide, and under extreme conditions, a sulfone. Structurally, the addition of oxygen alters the local hydrophobicity and steric bulk. For example, in the lantibiotic nisin, oxidation of the thioether linkages in rings A and B disrupts its affinity for lipid II, rendering the peptide biologically inactive 3.

Q2: My high-resolution LC-MS/MS data shows unexpected +16.00 Da mass shifts. How do I confirm this is thioether oxidation? Causality: A mass increase of +15.995 Da is the exact monoisotopic signature of a single oxygen atom addition, strongly indicating sulfoxide formation 4. To confirm the localization, perform MS/MS fragmentation (e.g., HCD or CID). Thioether sulfoxides often exhibit a characteristic neutral loss of methanesulfenic acid (64 Da) or highly specific fragmentation patterns around the lanthionine ring. Ensure you differentiate this from the oxidation of free methionine residues, which undergo the exact same chemical shift.

Q3: I added DTT and TCEP to my lysis buffer, but I am still seeing extensive lanthionine oxidation. Why? Causality: A common misconception in peptide chemistry is that standard reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can reverse thioether oxidation. While DTT and TCEP are excellent at reducing disulfide bonds (R-S-S-R), they are thermodynamically incapable of reducing a thioether sulfoxide (R-S(=O)-R') back to a thioether 5. They only help by acting as sacrificial ROS scavengers in the buffer. To actively prevent oxidation, you must use competitive thioether scavengers or strictly anaerobic conditions.

Q4: What is the most effective way to actively reverse lanthionine sulfoxide formation if it has already occurred? Causality: Because enzymatic reduction (e.g., using MsrA/B) is highly specific to free methionine and often fails on sterically hindered lanthionine rings 4, chemical reduction is required. The most effective method utilizes Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S) in an acidic cleavage cocktail. The iodide acts as a nucleophile to reduce the sulfoxide, while Me₂S acts as a co-reductant and scavenger to drive the reaction forward without hydrolyzing the peptide 6.

Quantitative Comparison of Antioxidant Strategies

To optimize your buffer systems, refer to the following self-validating matrix of additives.

Strategy / AdditiveMechanism of ActionRecommended ConcentrationEfficacy / Limitations
L-Methionine Sacrificial thioether scavenger; competitively absorbs ROS.10 - 50 mMHigh: Highly effective during extraction and LC-MS prep. Does not interfere with MS if desalted.
Argon Sparging Physical displacement of dissolved ambient oxygen.N/A (Continuous bubbling)High: Essential baseline step. Prevents primary ROS formation in aqueous buffers.
DTT / TCEP Sacrificial ROS scavenger (prevents, does not reverse).1 - 5 mMLow/Moderate: Cannot reduce sulfoxides. May cause ion suppression in downstream MS.
Low pH (Formic Acid) Protonates reactive intermediates, reducing sulfur nucleophilicity.0.1% - 1.0% (v/v)Moderate: Standard for LC-MS, but insufficient alone for long-term storage.
Validated Experimental Protocols
Protocol 1: Anaerobic Extraction of Lantibiotics (Prevention)

This protocol establishes a self-validating system by locking the oxidation state prior to cell lysis.

  • Buffer Preparation: Prepare lysis buffer (e.g., 50 mM Tris-HCl, pH 6.5) and add 20 mM free L-methionine as a sacrificial scavenger.

  • Degassing: Sparge the buffer with high-purity Argon gas for 30 minutes to physically displace dissolved oxygen.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., Lactococcus lactis for nisin) at 4°C. Discard the supernatant.

  • Lysis: Resuspend the pellet in the degassed, methionine-enriched buffer. Perform cell lysis (e.g., via sonication) strictly on ice, maintaining an Argon blanket over the sample tube to prevent air ingress.

  • Clarification: Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Validation Check: Analyze an aliquot via LC-MS immediately. The absence of a +15.995 Da peak validates the anaerobic integrity of the extraction.

Protocol 2: Chemical Reduction of Lanthionine Sulfoxides (Reversal)

Use this post-synthesis or post-extraction protocol to rescue oxidized meso-lanthionine samples.

ChemicalReduction Sulfoxide Meso-Lanthionine Sulfoxide (Inactive, +15.995 Da) Reagents NH4I + Me2S in Acidic Cocktail (TFA/TESH) Sulfoxide->Reagents I- Nucleophilic Attack Thioether Native Meso-Lanthionine (Active Thioether) Reagents->Thioether Reduction

Mechanism of chemical reduction of lanthionine sulfoxides using NH4I and Me2S co-reductants.

  • Lyophilization: Ensure the oxidized peptide sample is completely dry to prevent aqueous side reactions.

  • Cocktail Preparation: Prepare a reduction cocktail consisting of Trifluoroacetic acid (TFA), Triethylsilane (TES), Dimethyl sulfide (Me₂S), and Ammonium Iodide (NH₄I) in a ratio of 90:5:3:2 (v/v/v/w). Caution: Perform in a fume hood.

  • Reaction: Dissolve the lyophilized peptide in the cocktail (approx. 1 mL per 10 mg of peptide).

  • Incubation: Incubate the mixture at 0°C (ice bath) for 30 to 60 minutes. The Me₂S acts as a co-reductant, preventing the hydrolysis of sensitive bonds while NH₄I reduces the sulfoxide.

  • Precipitation: Add 10 volumes of ice-cold diethyl ether to precipitate the reduced peptide. Centrifuge at 10,000 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the pellet twice more with cold diethyl ether to remove residual iodine and scavengers.

  • Validation Check: Resuspend in 0.1% Formic acid and analyze via LC-MS. Successful reduction is confirmed by a -15.995 Da mass shift back to the native peptide mass.

References
  • Grokipedia. "Lanthionine". Available at:[Link]

  • ACS Chemical Reviews. "Biosynthesis and Mode of Action of Lantibiotics". Available at: [Link]

  • NIH PMC. "Oxidation of Lanthionines Renders the Lantibiotic Nisin Inactive". Available at: [Link]

  • ResearchGate. "The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S". Available at:[Link]

  • Biology Stack Exchange. "Peptide oxidation bias during sample preparation for LC-MS/MS". Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing LanM Enzyme Conditions for meso-Lanthionine Cyclization

Welcome to the LanM Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Class II lanthipep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LanM Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Class II lanthipeptide synthetase (LanM) in vitro reactions.

LanM enzymes are remarkable bifunctional biocatalysts. They catalyze both the dehydration of Ser/Thr residues and the subsequent regioselective cyclization with Cys thiols to form meso-lanthionine (Lan) and methyllanthionine (MeLan) thioether bridges. However, because these two domains operate under different mechanistic principles, achieving 100% cyclization efficiency requires precise biochemical control.

The Causality of LanM Catalysis

To troubleshoot a stalled reaction, you must first understand the decoupled nature of the LanM enzyme.

LanM_Mechanism Precursor Precursor Peptide (Ser/Thr & Cys) Dehydratase LanM Dehydratase Domain (ATP & Mg2+ Dependent) Precursor->Dehydratase Intermediate Dehydrated Intermediate (Dha/Dhb & Cys) Dehydratase->Intermediate Phosphorylation & Elimination Cyclase LanM Cyclase Domain (Zn2+ Dependent) Intermediate->Cyclase Product Mature Lanthipeptide (meso-Lanthionine Ring) Cyclase->Product Michael-type Addition

Bifunctional LanM mechanism: ATP-dependent dehydration followed by Zn-dependent cyclization.

The N-terminal dehydratase domain relies on ATP and Mg²⁺ to1[1]. Conversely, the C-terminal LanC-like cyclase domain relies on a 2[2] to lower the pKa of the cysteine thiol, activating it for a stereospecific Michael-type addition into the newly formed dehydro amino acids. When cyclization fails, it is almost always due to a disruption in the cyclase domain's microenvironment.

Frequently Asked Questions (FAQs)

Q1: My MALDI-TOF MS shows complete dehydration (-18 Da per Ser/Thr), but cyclization is incomplete. Why? A: If dehydration is complete but cyclization stalls, your dehydratase domain is active, but the LanC-like cyclase domain is impaired. This is typically caused by two factors:

  • Zinc Depletion: The cyclase domain strictly requires Zn²⁺ to activate the cysteine thiol. If your purification buffers contained EDTA or if the expression host was metal-starved, the enzyme will be apo-LanM. Solution: Supplement your expression media with 50 µM ZnSO₄, and strictly avoid chelators during IMAC purification.

  • Cysteine Oxidation: Cysteines must be in their reduced, free-thiol state to act as nucleophiles. If they form disulfides, cyclization halts. Solution:1[1]. Do not use DTT or β-mercaptoethanol. These are strong nucleophiles that can form covalent adducts with the highly reactive dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues, permanently poisoning your peptide.

Q2: What is the optimal buffer system to prevent LanM precipitation while maintaining high turnover? A: LanM enzymes (e.g., CylM, HalM2, LctM) are highly prone to aggregation at low ionic strengths. Causality & Solution: A high-salt buffer is mandatory to shield hydrophobic patches on the enzyme surface. A validated LanM Final Buffer consists of3[3]. The pH must be strictly maintained between 7.5 and 7.6. At pH < 7.0, the cysteine thiol remains protonated, drastically reducing the nucleophilic attack rate. At pH > 8.0, you risk non-enzymatic, non-stereospecific Michael additions and the spontaneous hydrolysis of Dha/Dhb residues.

Q3: How do I balance ATP and Mg²⁺ concentrations for the dehydratase domain? A: The dehydratase domain requires ATP to phosphorylate the Ser/Thr hydroxyl groups, with Mg²⁺ acting as an essential cofactor to stabilize the ATP transition state. Causality & Solution: A 1:1 to 1:2 molar ratio of ATP to Mg²⁺ is critical. Excess free ATP will chelate the available Mg²⁺ (and potentially strip Zn²⁺ from the cyclase domain), inhibiting the enzyme. Standard validated conditions utilize2[2].

Diagnostic Workflows & Self-Validating Protocols

Troubleshooting Issue Incomplete Cyclization (Detected via NEM Assay) CheckDehyd Is Dehydration Complete? (Mass Shift: -18 Da per Ser/Thr) Issue->CheckDehyd NoDehyd Optimize Dehydratase: Add 5mM ATP/MgCl2 Check pH (7.5) CheckDehyd->NoDehyd No YesDehyd Cyclase Domain Issue: Free Thiols Present CheckDehyd->YesDehyd Yes CheckZn Verify Metallation: Remove EDTA, Add Zn2+ YesDehyd->CheckZn CheckRed Prevent Disulfides: Use 1mM TCEP (No DTT) YesDehyd->CheckRed Success Fully Cyclized Product (NEM Resistant) CheckZn->Success CheckRed->Success

Diagnostic workflow for resolving incomplete meso-lanthionine cyclization in LanM assays.

Self-Validating Protocol: Standardized In Vitro LanM Assay with NEM Alkylation

A robust protocol must be self-validating. To prove that cyclization has occurred, we utilize the N-ethylmaleimide (NEM) alkylation assay. NEM rapidly reacts with free thiols. If cyclization is complete, all cysteines are locked in thioether rings, and NEM cannot bind. If cyclization failed, 3[3], which is easily detectable via MALDI-TOF MS.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 µL reaction volume, 1[1] in LanM Final Buffer (20 mM HEPES, 300 mM KCl, pH 7.5).

  • Initiation: Add 5 mM ATP, 5 mM MgCl₂, and 1 mM TCEP. Incubate at 25 °C for 2 to 4 hours.

  • Quenching: Remove a 10 µL aliquot and quench the enzymatic reaction by adding it to 90 µL of1[1].

  • Self-Validation (NEM Assay): Adjust the pH of the quenched aliquot to 6.0.3[3].

  • Desalting & Analysis: Desalt the reaction using a C4 or C18 ZipTip. Analyze via MALDI-TOF MS or LC-ESI-MS.

    • Expected Result: Mass shift of -18 Da per dehydration. No +125 Da adducts, confirming 100% cyclization.

Quantitative Optimization Matrix

Use the following table to audit your experimental parameters against field-proven optimization standards:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Buffer & Salt 50 mM Tris, 50 mM NaCl20 mM HEPES, 300 mM KClHigh ionic strength prevents LanM aggregation; HEPES provides superior buffering at pH 7.5.
pH pH < 7.0 or pH > 8.0pH 7.5 – 7.6Balances Cys thiol deprotonation (requires higher pH) with Dha/Dhb stability (degrades at high pH).
Reducing Agent 1.0 mM DTT0.5 – 1.0 mM TCEPTCEP reduces disulfides without acting as a nucleophile. DTT forms covalent adducts with Dha/Dhb.
Cofactors 5 mM ATP, 1 mM MgCl₂5 mM ATP, 5 – 10 mM MgCl₂1:1 or 1:2 ATP:Mg²⁺ ratio prevents free ATP from chelating essential divalent cations (Mg²⁺, Zn²⁺).
Metal Ions EDTA presentNo chelators; trace Zn²⁺Cyclase domain strictly requires structurally bound Zn²⁺ to activate the Cys thiol for Michael addition.

References

  • Title : Expression and Subcellular Localization of Lanthipeptides in Human Cells Source : ACS Synthetic Biology URL : 3

  • Title : Mutants of the Zinc Ligands of Lacticin 481 Synthetase Retain Dehydration Activity but Have Impaired Cyclization Activity Source : PubMed Central (PMC) URL : 2

  • Title : Mutations in Dynamic Structural Elements Alter the Kinetics and Fidelity of the Multifunctional Class II Lanthipeptide Synthetase, HalM2 Source : Biochemistry (ACS Publications) URL : 1

Sources

Reference Data & Comparative Studies

Validation

Comparative structural analysis of meso-lanthionine and cystathionine

Title: Comparative Structural Analysis of meso-Lanthionine and Cystathionine: A Technical Guide for Biomolecular Characterization Introduction As a Senior Application Scientist, I frequently encounter the analytical chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structural Analysis of meso-Lanthionine and Cystathionine: A Technical Guide for Biomolecular Characterization

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing and characterizing non-proteinogenic thioether amino acids. Two of the most structurally intriguing and biologically significant molecules in this class are meso-lanthionine and cystathionine. While both feature a thioether linkage, their biosynthetic origins, structural symmetry, and biological roles are fundamentally distinct. meso-Lanthionine is the hallmark cross-linking residue in lantibiotics (e.g., nisin) and a critical peptidoglycan component in specific pathogens like Fusobacterium nucleatum (1)[1]. Conversely, cystathionine is an asymmetric intermediate in the transsulfuration pathway, generated by cystathionine β-synthase (CBS) (2)[2].

This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind the analytical techniques used to elucidate their structures and offering self-validating protocols for your laboratory workflows.

Structural and Chemical Comparison

The fundamental difference between these two molecules lies in their symmetry and carbon chain lengths.

  • meso-Lanthionine is a symmetric molecule (excluding stereochemistry) composed of two alanine residues cross-linked at their β-carbons. Its stereochemistry is strictly (2R, 2'S), which is essential for imparting structural rigidity to lantibiotics (3)[3].

  • Cystathionine is asymmetric, formed by the condensation of homocysteine and serine, effectively linking an alanine moiety to an α-aminobutyric acid moiety via a sulfur atom (2)[2].

Table 1: Structural and Physicochemical Comparison

Featuremeso-LanthionineCystathionine
Chemical Formula C6H12N2O4SC7H14N2O4S
Molecular Weight 208.23 g/mol 222.26 g/mol
Symmetry Symmetric backbone (Alanine-S-Alanine)Asymmetric backbone (Alanine-S-Homoalanine)
Stereochemistry (2R, 2'S) / mesoL-Cystathionine (2S, 4'S)
Biosynthetic Enzyme LanC / LanM (Zn²⁺-dependent cyclases)Cystathionine β-synthase (PLP-dependent)
Biological Role Conformational restriction in lantibioticsIntermediate in cysteine biosynthesis

Biosynthetic Pathways and Logical Relationships

Understanding the biosynthetic pathways is crucial because the enzymatic mechanisms dictate the final stereochemistry, which in turn dictates the analytical approach required for characterization.

Biosynthesis_Comparison Ser Serine Residue (Precursor Peptide) Dehydratase LanB / LanM (Dehydratase) Ser->Dehydratase Dha Dehydroalanine (Dha) Cyclase LanC / LanM (Zn2+ Cyclase) Dha->Cyclase Cys1 Cysteine Residue Cys1->Cyclase Lan meso-Lanthionine (Thioether Cross-link) Homo Homocysteine CBS Cystathionine beta-synthase (PLP-dependent) Homo->CBS Ser2 Serine Ser2->CBS Cyst Cystathionine CGL Cystathionine gamma-lyase (PLP-dependent) Cyst->CGL Cys2 Cysteine + alpha-Ketobutyrate Dehydratase->Dha Cyclase->Lan Michael Addition CBS->Cyst Condensation CGL->Cys2 Cleavage

Biosynthetic pathways of meso-lanthionine via Michael addition and cystathionine via PLP condensation.

Experimental Workflows for Structural Elucidation

As researchers, we cannot rely on standard MS/MS to determine the stereochemistry of these thioethers. The causality behind our experimental choices stems from the need to resolve diastereomers and trap transient enzymatic intermediates.

Protocol 1: Advanced Marfey's Analysis for meso-Lanthionine Stereochemistry

Rationale: Lanthionines possess multiple stereocenters. Standard reverse-phase LC-MS cannot differentiate meso-lanthionine from its LL- or DD- counterparts. By derivatizing the hydrolyzed peptide with a bulky chiral reagent like 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), we create strongly absorbing, highly hydrophobic diastereomers that resolve cleanly on a standard C18 column (4)[4].

Self-Validating System: Run parallel derivatizations using FDAA (Marfey's reagent) and FDLA. Because FDLA has a bulkier leucine side chain compared to FDAA's alanine, the FDLA derivatives will exhibit higher hydrophobicity and longer retention times. If the elution order is consistent and the FDLA peaks show the expected 5–10-fold increase in MS intensity, the stereochemical assignment is internally validated (4)[4].

Step-by-Step Methodology:

  • Hydrolysis: Incubate 1 mg of the purified lanthipeptide in 6 M HCl at 110°C for 24 hours to completely hydrolyze the peptide bonds while leaving the thioether bridge intact.

  • Lyophilization: Remove HCl by lyophilization to prevent interference with the derivatization buffer.

  • Derivatization: Resuspend the hydrolysate in 100 μL of 1 M NaHCO₃. Add 50 μL of 1% (w/v) L-FDLA in acetone. Incubate at 40°C for 1 hour. The alkaline pH ensures nucleophilic aromatic substitution of the fluorine atom by the primary amines of the lanthionine.

  • Quenching: Add 20 μL of 2 M HCl to quench the reaction, preventing over-derivatization or degradation.

  • LC-MS Analysis: Inject onto a C18 column using a linear gradient of 10-50% Acetonitrile (with 0.1% Formic Acid) over 45 minutes. Monitor the extracted ion chromatogram (EIC) at m/z 711.14 (for bis-derivatized lanthionine).

  • Data Interpretation: Compare retention times against synthetic meso-, LL-, and DD-lanthionine standards derivatized under identical conditions.

Protocol 2: Intermediate Trapping and X-ray Crystallography of Cystathionine β-Synthase (CBS)

Rationale: Cystathionine is formed by CBS, a Pyridoxal 5'-phosphate (PLP)-dependent enzyme. To understand the structural constraints of cystathionine formation, we must trap the enzyme-substrate complex. Kinetic studies show that the hydrolysis of the external aldimine is the rate-determining step, making it an ideal target for crystallographic trapping (2)[2].

Self-Validating System: The structural resolution must be cross-referenced with the electron density map of the PLP cofactor. If the α-carbon of the serine moiety is non-planar, it confirms that the external aldimine has been successfully trapped and the reaction has not prematurely proceeded to the aminoacrylate intermediate (2)[2].

Step-by-Step Methodology:

  • Protein Expression & Purification: Express recombinant yeast CBS (yCBS) in E. coli. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 50 mM Tris-HCl (pH 8.0), 300 mM NaCl.

  • Co-crystallization Setup: Concentrate the protein to 10 mg/mL. Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M sodium thiocyanate.

  • Intermediate Trapping: To trap the external aldimine, soak the native yCBS crystals in a cryoprotectant solution containing 50 mM L-serine for 10 minutes prior to flash-freezing in liquid nitrogen. The high concentration of L-serine pushes the equilibrium toward the external aldimine complex.

  • Diffraction & Refinement: Collect X-ray diffraction data at 100 K. Solve the structure using molecular replacement with a known CBS apo-structure.

  • Structural Analysis: Analyze the active site. The PLP cofactor should show continuous electron density with the amino group of L-serine, confirming the Schiff base linkage.

Comparative Quantitative Data

When utilizing NMR to confirm the structural identity of these compounds in solution, the chemical shifts of the protons adjacent to the thioether sulfur (the β-protons for lanthionine, and the β/γ-protons for cystathionine) are highly diagnostic.

Table 2: Diagnostic NMR Chemical Shifts (Representative ¹H Data in D₂O)

Compoundα-Proton (ppm)β-Proton (ppm)γ-Proton (ppm)
meso-Lanthionine ~3.85 (m, 2H)~3.05 (dd, 2H), ~2.90 (dd, 2H)N/A
Cystathionine (Serine side) ~3.95 (dd, 1H)~3.10 (dd, 1H), ~2.95 (dd, 1H)N/A
Cystathionine (Homocysteine side) ~3.80 (t, 1H)~2.15 (m, 2H)~2.65 (t, 2H)

Note: The asymmetry of cystathionine results in a highly complex multiplet pattern compared to the pseudo-symmetric splitting observed in meso-lanthionine.

Conclusion

While meso-lanthionine and cystathionine share a thioether linkage, their structural symmetry dictates vastly different analytical approaches. For meso-lanthionine, resolving stereochemistry via advanced Marfey's analysis is the critical bottleneck in lantibiotic characterization. For cystathionine, understanding its transient formation via PLP-dependent enzymes requires sophisticated crystallographic trapping. By employing these self-validating protocols, researchers can ensure rigorous, artifact-free structural elucidation.

References

  • Grokipedia. "Lanthionine." Grokipedia.
  • Repka, L. M., et al. "A Structural View on the Maturation of Lanthipeptides." Frontiers in Microbiology, 2020.
  • Tu, Y., et al. "Crystal Structures of Cystathionine β-Synthase from Saccharomyces cerevisiae: One Enzymatic Step at a Time." Biochemistry, ACS Publications, 2018.
  • Son, S., et al. "Facile Method for Determining Lanthipeptide Stereochemistry." Analytical Chemistry, ACS Publications, 2024.
  • Fons, M., et al. "Biosynthesis of meso-lanthionine in Fusobacterium nucleatum." ResearchGate, 2021.

Sources

Comparative

Validating meso-lanthionine presence in novel bacteriocins via MS

Validating Meso-Lanthionine in Novel Bacteriocins: A Comparative Mass Spectrometry Guide As a Senior Application Scientist specializing in ribosomally synthesized and post-translationally modified peptides (RiPPs), I fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Meso-Lanthionine in Novel Bacteriocins: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist specializing in ribosomally synthesized and post-translationally modified peptides (RiPPs), I frequently encounter the analytical bottleneck of validating thioether bridges in novel bacteriocins. Lantibiotics—a critical and potent class of bacteriocins—are defined by the presence of meso-lanthionine or 3-methyllanthionine cross-links[1]. These non-proteinogenic amino acids are formed via the enzymatic dehydration of serine or threonine to dehydroalanine (Dha) or dehydrobutyrine (Dhb), followed by an intramolecular Michael-type addition of a cysteine sulfhydryl[2].

Validating the presence, exact localization, and stereochemistry of meso-lanthionine is non-trivial. Mass spectrometry (MS) is the gold standard for this workflow, but a single MS approach is insufficient. This guide objectively compares three orthogonal MS-based methodologies required to build a self-validating analytical system: High-Resolution Electron Transfer Dissociation (ETD) MS/MS, Chemical Derivatization (NEM Alkylation) coupled with MS, and Chiral GC-MS.

High-Resolution Tandem MS: ETD vs. CID/HCD

The Causality of Fragmentation Choices Standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) on an Orbitrap platform often fails to unambiguously localize thioether bridges. These techniques rely on vibrational excitation, which preferentially cleaves the weakest bonds. In cyclic lantibiotics, CID/HCD can leave the thioether ring intact or generate convoluted internal fragments, complicating de novo sequencing[3].

Conversely, Electron Transfer Dissociation (ETD) transfers an electron to the peptide backbone, inducing rapid, non-ergodic cleavage of the N-Cα bond. Crucially for lantibiotics, ETD uniquely induces a secondary cleavage at the C-terminal side chain of the lanthionine bridge. This yields highly diagnostic fragments: a cysteine thiyl radical (c•+) and a dehydroalanine (z+)[4].

ETD_Pathway A Intact Lantibiotic (Precursor Ion) B ETD Fragmentation (Electron Transfer) A->B C N-Cα Backbone Cleavage (c and z• ions) B->C Primary Cleavage D Thioether Side-Chain Cleavage B->D Secondary Cleavage E Diagnostic Fragment 1: Thiyl Radical (Cys/MeCys) D->E F Diagnostic Fragment 2: Dehydroalanine (Dha) D->F

ETD-MS/MS fragmentation pathway yielding diagnostic thiyl radical and dehydroalanine ions.

Self-Validating Protocol: ETD-MS/MS on Orbitrap

  • System Calibration (Self-Validation): Infuse a standard linear peptide (e.g., Substance P) to verify fluoranthene radical anion flux and optimize the ETD reaction time (typically 50–100 ms) prior to running your unknown bacteriocin.

  • Sample Preparation: Desalt the purified bacteriocin using C18 micro-columns. Reconstitute in 50% acetonitrile / 0.1% formic acid.

  • Data Acquisition: Introduce the sample via nano-electrospray ionization (nanoESI) into an Orbitrap mass spectrometer. Isolate the multiply charged precursor ion (z ≥ 3+ is required for efficient ETD).

  • Fragmentation: Apply ETD. Set the resolution to at least 60,000 at m/z 400 to resolve the isotopic envelopes of the radical species[5].

  • Data Analysis: Screen the MS/MS spectra for the diagnostic mass shifts corresponding to the thiyl radical and Dha fragments to pinpoint the exact residues involved in the bridge[4].

Chemical Derivatization: The NEM Alkylation Assay

The Causality of the Negative Proof While ETD-MS/MS identifies the sequence, it must be corroborated by proving the absence of free cysteines. If the Michael addition during biosynthesis was successful, the cysteine sulfur is locked in a thioether bond. N-ethylmaleimide (NEM) is a robust alkylating agent that reacts specifically with free thiols at near-neutral pH. The absence of a +125 Da mass shift per cysteine residue upon NEM treatment is the definitive "negative proof" of complete macrocyclization[6].

NEM_Workflow A Purified Bacteriocin Peptide B N-Ethylmaleimide (NEM) Incubation (pH 6.5) A->B C MALDI-TOF or LC-MS Analysis B->C D Mass Shift Observed (+125 Da per Cys) C->D Free Cys E No Mass Shift Observed (ΔM = 0 Da) C->E Thioether Bond F Conclusion: Free Thiols Present (Incomplete Cyclization) D->F G Conclusion: Meso-Lanthionine Intact (Fully Cyclized) E->G

Logical workflow of the NEM alkylation assay for validating thioether ring closure.

Self-Validating Protocol: NEM Alkylation Assay

  • Positive Control (Self-Validation): Prepare a parallel reaction tube containing 10 µM of a synthetic linear peptide with a known free cysteine (e.g., Glutathione). A confirmed +125 Da shift in this control validates the NEM reagent's efficacy.

  • Reaction Setup: Dissolve the purified bacteriocin (10–50 µM) in 50 mM ammonium bicarbonate buffer (pH 6.5). Note: Maintaining pH < 7.0 prevents off-target NEM reactivity with primary amines.

  • Alkylation: Add NEM to a final concentration of 1 mM. Incubate in the dark at room temperature for 60 minutes[6].

  • Quenching & Analysis: Quench the reaction with 0.5% trifluoroacetic acid (TFA). Spot the sample onto a MALDI target plate with α-Cyano-4-hydroxycinnamic acid (CHCA) matrix.

  • Interpretation: Acquire MALDI-TOF MS spectra. A mass identical to the untreated bacteriocin (ΔM = 0 Da) confirms that all cysteines are engaged in lanthionine rings[6].

Absolute Stereochemical Validation via Chiral GC-MS

The Causality of Stereochemical Resolution Mass spectrometry alone cannot differentiate between the isobaric LL-, DD-, and meso- (DL-) stereoisomers of lanthionine. Because the antimicrobial potency of lantibiotics (e.g., lacticin 481, geobacillin) is strictly dependent on the native meso-lanthionine configuration, absolute stereochemistry must be determined[7],[8]. Acid hydrolysis breaks the peptide backbone but preserves the robust thioether linkage. Subsequent derivatization increases volatility, allowing a chiral stationary phase GC column to separate the diastereomers based on their distinct interactions with the chiral selector.

Self-Validating Protocol: Chiral GC-MS

  • Hydrolysis: Dissolve 1 mg of the bacteriocin in 3 mL of 6 M HCl. Heat at 110 °C in a sealed, evacuated tube for 20 hours[7].

  • Drying: Cool the reaction and dry completely under a stream of nitrogen.

  • Esterification: Chill 5 mL of methanol in an ice bath and dropwise add 1.5 mL of acetyl chloride. Add this mixture to the dried hydrolysate and heat at 110 °C for 2 hours[7].

  • Acylation: Dry the sample again, then derivatize the amines using pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) in dichloromethane for 1 hour at 60 °C[9].

  • GC-MS Analysis (Self-Validation): Co-inject the derivatized sample with authentic synthetic standards of derivatized LL-lanthionine and DL-lanthionine. The distinct retention times of the standards serve as an internal calibration to unambiguously assign the stereochemistry of the natural product[7],[8].

Quantitative Performance Comparison

To guide platform selection and experimental design, the following table summarizes the quantitative performance metrics of the three methodologies:

MethodologyPrimary OutputMass Accuracy / ResolutionLimit of Detection (LOD)Stereochemical ResolutionTurnaround Time
High-Res ETD-MS/MS Sequence & Bridge Localization< 5 ppm / > 60,000Low fmolNone (Isobaric)1–2 Hours
NEM Alkylation + MS Cyclization Confirmation~ 50–100 ppm (MALDI)Low pmolNone2–4 Hours
Chiral GC-MS Absolute StereochemistryNominal Mass (SIM mode)High pmol to nmolExceptional (DL vs LL vs DD)3–4 Days

Conclusion

Relying on a single mass spectrometry technique cannot fully validate a novel lantibiotic. A rigorous, publication-quality characterization requires a tri-modal approach: ETD-MS/MS for sequence and bridge localization, NEM alkylation for confirming the absence of free thiols, and Chiral GC-MS for absolute stereochemical assignment. By implementing these self-validating protocols, researchers can ensure the highest level of scientific integrity in bacteriocin discovery and drug development.

References

  • Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM. nih.gov.
  • Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. nih.gov.
  • Biosynthesis and Mode of Action of Lantibiotics | Chemical Reviews. acs.org.
  • Bacteriocins and Lantibiotics: Class, Functions, Examples. microbenotes.com.
  • Top-down analysis of small plasma proteins using an LTQ-Orbitrap. bu.edu.
  • Heterologous Expression and Characterization of Estercin A, a Class II Lanthipeptide Derived from Clostridium estertheticum CF016. nih.gov.
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. thermofisher.com.
  • Synthesis of the Lantibiotic Lactocin S Using Peptide Cycliz
  • Electron transfer dissociation of synthetic and natural peptides containing lanthionine/methyllanthionine bridges. nih.gov.

Sources

Validation

Validating the Enantiomeric Purity of meso-Lanthionine Reference Standards: A Comparison Guide

Lanthipeptides constitute a major class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that exhibit potent antimicrobial, antiviral, and morphogenetic properties. Their structural hallmark...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Lanthipeptides constitute a major class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that exhibit potent antimicrobial, antiviral, and morphogenetic properties. Their structural hallmark is the thioether cross-link formed by lanthionine (Lan) and methyllanthionine (MeLan) residues[1]. The biological activity of these peptides relies heavily on the precise stereochemistry of these cross-links.

meso-Lanthionine, characterized by one D-alanine and one L-alanine moiety connected by a thioether bridge, presents a unique analytical challenge. Validating the enantiomeric purity of meso-lanthionine reference standards—distinguishing the meso (D,L) form from the L,L and D,D isomers—is essential for drug development and [2].

The Analytical Challenge

Lanthionine is a bis-amino acid containing two chiral centers. During chemical synthesis or extraction, unwanted diastereomers can form. Traditional methods for stereochemical determination relied heavily on[3] using chiral stationary phases. However, this approach requires volatile derivatives, extensive sample preparation, and relatively large sample quantities (~1–2 mg). Today, modern analytical workflows offer higher sensitivity, better resolution, and greater throughput.

Comparison of Analytical Methodologies

To objectively evaluate the best approach for validating meso-lanthionine purity, we compare the three primary methodologies utilized in modern analytical laboratories.

Table 1: Objective Comparison of Enantiomeric Purity Validation Methods for Lanthionine

FeatureAdvanced Marfey's Analysis (LC-MS)Direct Chiral Chromatography (HPLC/UHPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Mechanism Pre-column derivatization (L-FDLA) + RP-LC separationDirect separation using Chiral Stationary Phases (CSPs)Pre-column derivatization (volatile) + Chiral GC separation
Sensitivity (LOD) High (~0.05 mg peptide equivalent)Moderate (~0.5 - 1.0 mg)Low (~1.0 - 2.0 mg)
Resolution Excellent (Baseline separation of all bis-diastereomers)Good (Highly dependent on CSP selection)Excellent
Throughput High (Standard C18 columns, standard LC-MS)Moderate (Requires extensive column screening)Low (Lengthy derivatization and run times)
Cost & Accessibility Low/Moderate (Standard equipment, accessible reagents)High (Expensive specialized chiral columns)Moderate

Deep Dive: Advanced Marfey's Analysis (The Gold Standard)

Advanced Marfey's analysis utilizing 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) coupled with LC-MS has emerged as the most robust and accessible method for determining [3].

Causality in Reagent Selection: While the original Marfey's reagent (L-FDAA) uses an alanine derivative, L-FDLA employs a bulkier, more hydrophobic leucine side chain. This increased hydrophobicity significantly [4] between the bis-derivatized diastereomers of lanthionine on standard C18 reverse-phase columns, ensuring baseline separation of the L,L-, D,D-, and meso-isomers.

Workflow Visualization

G N1 meso-Lanthionine Standard N2 Derivatization (L-FDLA + NaHCO3, 40°C) N1->N2 Free Amines N3 Quenching (2M HCl) N2->N3 SNAr Reaction N4 Bis-derivatized Diastereomers N3->N4 Neutralization N5 RP-LC-MS Analysis (C18 Column) N4->N5 Injection N6 Enantiomeric Purity Quantification N5->N6 Extracted Ion Chromatogram

Workflow of Advanced Marfey's Analysis for lanthionine enantiomeric purity validation.

Step-by-Step Experimental Protocol: Self-Validating Marfey's Derivatization

To ensure absolute confidence in the enantiomeric purity of a meso-lanthionine standard, the following protocol establishes a self-validating system by utilizing both L-FDLA and D-FDLA in parallel.

Step 1: Sample Preparation

  • Action: Dissolve 50 µg of the meso-lanthionine reference standard in 20 µL of LC-MS grade water.

  • Causality: Water ensures complete solubility of the zwitterionic bis-amino acid prior to the addition of organic derivatization reagents, preventing precipitation.

Step 2: Alkalinization

  • Action: Add 8 µL of 1 M NaHCO₃ to the sample.

  • Causality: The nucleophilic aromatic substitution (SNAr) reaction between the amino groups of lanthionine and the fluorinated aromatic ring of FDLA requires the amines to be in their deprotonated, nucleophilic state. NaHCO₃ buffers the solution to a mildly basic pH (~8.5–9.0) to facilitate this without causing base-catalyzed racemization.

Step 3: Derivatization (Self-Validating Step)

  • Action: Add 40 µL of a 1% (w/v) solution of L-FDLA in acetone. In a parallel control tube, perform the exact same step using D-FDLA. Incubate both mixtures at 40°C for 1 hour.

  • Causality: Because lanthionine is a bis-amino acid, it requires two equivalents of FDLA to form the bis-derivatized product. Mild heating accelerates the SNAr reaction. Running a parallel D-FDLA reaction acts as an [3]: the retention time of the L,L-lanthionine/L-FDLA derivative must perfectly match the D,D-lanthionine/D-FDLA derivative. This confirms peak assignments without needing to synthesize all individual stereoisomers.

Step 4: Quenching

  • Action: Stop the reaction by adding 8 µL of 2 M HCl.

  • Causality: Acidifying the mixture neutralizes the unreacted NaHCO₃, protonates any unreacted amines, and prevents the degradation of the newly formed diastereomers.

Step 5: Dilution and LC-MS Analysis

  • Action: Dilute the quenched mixture with 924 µL of 50% aqueous acetonitrile. Inject 5 µL onto an RP-LC-MS system equipped with a standard C18 column. Monitor the Extracted Ion Chromatogram (EIC) for the specific m/z of the bis-FDLA-lanthionine adduct.

  • Causality: Using EIC rather than UV absorbance eliminates background interference from unreacted FDLA or other matrix components, providing absolute specificity and a clean baseline for quantifying trace enantiomeric impurities.

Conclusion

While direct chiral chromatography remains a viable option for specific, optimized workflows, Advanced Marfey's Analysis using L-FDLA and LC-MS provides unparalleled sensitivity and resolution for validating the enantiomeric purity of meso-lanthionine reference standards. By implementing the parallel L-/D-FDLA derivatization protocol, researchers can establish a self-validating analytical system that guarantees the stereochemical integrity of their lanthipeptide research.

References

  • Arnison, P. G., et al. "Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature." Natural Product Reports, 30(1), 108-160 (2013). URL:[Link]

  • Luo, Y., Xu, S., Frerk, A. M., & van der Donk, W. A. "Facile Method for Determining Lanthipeptide Stereochemistry." Analytical Chemistry, 96(4), 1767-1773 (2024). URL:[Link]

  • Sarksian, R., Hegemann, J. D., Simon, M. A., Acedo, J. Z., & van der Donk, W. A. "Unexpected Methyllanthionine Stereochemistry in the Morphogenetic Lanthipeptide SapT." Journal of the American Chemical Society, 144(14), 6373-6382 (2022). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Meso-lanthionine Handling, Segregation, and Disposal Protocols

Meso-lanthionine is a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues. In drug development and microbiological research, it is primarily utilized in the synthesis and study o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Meso-lanthionine is a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues. In drug development and microbiological research, it is primarily utilized in the synthesis and study of lantibiotics (such as nisin) and investigated as a novel uremic toxin[1][2]. While meso-lanthionine itself is not highly toxic, it is frequently handled alongside hazardous organic solvents and strong acids during solid-phase peptide synthesis.

This guide provides researchers and laboratory personnel with self-validating, step-by-step operational protocols for the safe handling, spill remediation, and EPA-compliant disposal of meso-lanthionine waste.

Physicochemical Profile & Hazard Causality

Understanding the physical and chemical properties of meso-lanthionine is critical because the compound's solubility profile dictates the solvents required for experimentation, which in turn dictates the Resource Conservation and Recovery Act (RCRA) classification of the resulting waste[3].

Table 1: Physicochemical Properties & Waste Classification Parameters

ParameterQuantitative Value / DescriptionOperational Implication
Molecular Formula C₆H₁₂N₂O₄SContains a thioether bridge; incineration during final disposal will yield SOx gases[4].
Molecular Weight 208.24 g/mol Essential for stoichiometric calculations during acid/base neutralization procedures.
Aqueous Solubility ~1.498 g/L (at 25°C)Poorly soluble in pure water; typically requires acidic/basic solvents (e.g., 1M HCl) which dictate the waste's corrosive hazard class[5].
GHS Classification Not a hazardous substancePure solid waste is generally non-hazardous, though it can cause mechanical eye/skin irritation[4].
EPA RCRA Status Not P-listed or U-listedDoes not count toward the strict 1 kg acute hazardous waste accumulation limit for SAAs[6][7].

Waste Segregation & SAA Management Workflow

Because meso-lanthionine is not a listed acute toxin, the primary driver for its disposal pathway is its physical state and the solvent matrix . Mixing incompatible solvent wastes (e.g., acidic thioether solutions with cyanides) can result in catastrophic gas release. The following decision tree outlines the logical segregation of meso-lanthionine waste.

G Start Meso-lanthionine Waste Generated State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidDisp Seal in plastic container Label: Non-Hazardous Solid->SolidDisp SolventType Identify Solvent Matrix Liquid->SolventType SAA Transfer to SAA (Max 55 Gallons) SolidDisp->SAA Aqueous Aqueous (Dilute Acid/Base) SolventType->Aqueous Organic Organic (TFA/Methanol) SolventType->Organic AqDisp Store in HDPE Jug Label: Aqueous Waste Aqueous->AqDisp OrgDisp Store in Vented Drum Label: Flammable Waste Organic->OrgDisp AqDisp->SAA OrgDisp->SAA CAA EHS Pickup to CAA (Within 72 Hours of Full) SAA->CAA

Meso-lanthionine waste segregation and EPA-compliant disposal workflow.

Step-by-Step Methodologies: Spill Remediation & Disposal

Protocol A: Solid Meso-lanthionine Spill Containment

While pure meso-lanthionine is non-toxic, aerosolized amino acid powders can cause mechanical respiratory irritation and contaminate sensitive mass spectrometry equipment[4].

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, a standard laboratory coat, and safety goggles[4].

  • Suppress Aerosolization: Do not use a dry brush. Lightly dampen a highly absorbent laboratory wipe with deionized water or 70% ethanol. Causality: Dampening the powder prevents the generation of airborne dust, mitigating inhalation risks and preventing cross-contamination of nearby assays.

  • Collect and Contain: Carefully wipe up the powder, folding the wipe inward. Place the used wipes into a sealable plastic bag or a rigid, leak-proof secondary container.

  • Decontaminate the Surface: Wash the affected benchtop with a mild detergent solution, followed by a water rinse. Causality: Meso-lanthionine's relatively low water solubility (1.498 g/L) means mechanical scrubbing with surfactants is required to fully lift the residue from the surface[5].

  • Label and Transfer: Label the container as "Non-Hazardous Chemical Waste - Meso-lanthionine Solid" and transfer it to the designated Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Consolidation (Solvent-Matrix)

During peptide synthesis, meso-lanthionine is often dissolved in strong acids (e.g., Trifluoroacetic acid - TFA) or organic solvents. The waste must be treated according to the hazards of the solvent[3].

  • Verify Chemical Compatibility: Ensure the waste meso-lanthionine solution is not mixed with incompatible chemicals such as cyanides, sulfides, or strong oxidizing agents. Causality: Mixing acidic thioether solutions with incompatible salts can trigger exothermic reactions or release highly toxic gases[4].

  • Select the Proper Receptacle: Use a High-Density Polyethylene (HDPE) container. Causality: Acids degrade metal containers, and certain organic solvents can compromise lightweight plastics like standard polyethylene. HDPE provides broad, reliable chemical resistance[3].

  • Transfer the Waste: Using a dedicated funnel, slowly pour the liquid waste into the container inside a certified chemical fume hood. Do not fill beyond 90% capacity. Causality: Leaving 10% headspace prevents over-pressurization and potential container rupture caused by vapor expansion during temperature fluctuations[3].

  • Apply RCRA-Compliant Labeling: Immediately affix a label stating "Hazardous Waste." List all constituents with their approximate percentages (e.g., "95% 1M HCl, 5% Meso-lanthionine"). Causality: EPA regulations strictly prohibit the use of chemical formulas or abbreviations on waste labels to ensure emergency responders can immediately identify the contents during an incident[7][8].

  • Store in the SAA: Place the sealed container in secondary containment within the laboratory's SAA.

EPA/RCRA Compliance & Final Disposal

Chemical waste must be meticulously tracked from its point of generation to its final disposal via incineration or neutralization[9]. To maintain regulatory compliance, laboratories must adhere to the following accumulation rules:

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation, under the direct control of the operator. An SAA can legally hold a maximum of 55 gallons of non-acute hazardous waste[6][7].

  • Central Accumulation Area (CAA) Transfer: Once a waste container is full, or the 55-gallon SAA limit is reached, a date must be applied to the label. The facility then has a strict 72-hour (3-day) window to transfer the waste to the facility's Central Accumulation Area (CAA)[6][8].

  • Final Disposal: From the CAA, a contracted, licensed hazardous waste vendor will collect the meso-lanthionine waste for final destruction (typically high-temperature incineration) in accordance with local and federal environmental laws[3][9].

Sources

Handling

Personal protective equipment for handling Meso-lanthionine

Advanced Operational Guide: Personal Protective Equipment and Safe Handling of Meso-Lanthionine As a Senior Application Scientist, I frequently oversee the integration of non-proteinogenic amino acids into complex drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Safe Handling of Meso-Lanthionine

As a Senior Application Scientist, I frequently oversee the integration of non-proteinogenic amino acids into complex drug development pipelines. Meso-lanthionine—a diamino diacid characterized by a thioether bridge linking two alanine residues—is a critical structural component in bacterial peptidoglycans (such as those in Fusobacterium nucleatum) and a key building block in the synthesis of potent lantibiotics like nisin and cinnamycin [1, 2].

While meso-lanthionine is not acutely toxic, its physical state as a fine, lyophilized powder presents significant inhalation and cross-contamination risks. Furthermore, because meso-lanthionine requires specific acidic or basic conditions for dissolution (e.g., 1 M HCl) [3], the safety protocols must account for both the inherent properties of the amino acid and the hazardous nature of the solvents used in its preparation.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute personnel safety and experimental integrity.

Section 1: Hazard Profile & Causality of PPE Selection

To build a robust safety protocol, we must first understand the causality behind our equipment choices. Meso-lanthionine is classified as a skin, eye, and respiratory irritant [4]. The primary operational hazard is the generation of micro-dust particles during the weighing process, which can easily become airborne and be inhaled, or settle on surfaces, leading to assay contamination.

Table 1: Quantitative Hazard and Solubility Profile

PropertySpecificationOperational Implication
Physical State Fine white to off-white powderHigh risk of aerosolization and static cling during weighing.
Solubility Soluble in 1 M HCl; Slightly soluble in aqueous baseRequires handling of corrosive solvents alongside the powder [3].
Stability Stable under standard conditionsAvoid strong oxidizing agents to prevent thioether oxidation.

Because handling meso-lanthionine inherently involves handling 1 M HCl or similar solvents to achieve working stock solutions, your Personal Protective Equipment (PPE) must protect against both particulate inhalation and chemical splashes.

Table 2: Mandatory PPE and Selection Causality

Protection TypeSpecific Equipment StandardCausality & Scientific Rationale
Eye Protection Chemical safety goggles (EN 166 / NIOSH approved)Prevents micro-dust from settling on the ocular mucosa and protects against 1 M HCl solvent splashes during dissolution [4].
Hand Protection Nitrile rubber gloves (EN 374 compliant, minimum 0.11 mm thickness)Nitrile provides excellent chemical resistance to the dilute acids (HCl) and bases used to solubilize meso-lanthionine, preventing dermal irritation [4].
Body Protection Standard laboratory coat (100% cotton or flame-resistant)Mitigates electrostatic buildup that causes the fine powder to jump from the spatula, while protecting personal clothing.
Respiratory N95 / FFP2 Respirator (EN 149 approved)Mandatory if weighing outside a Class II biological safety cabinet or chemical fume hood to prevent inhalation of irritating dust [4].

Section 2: Operational Workflow & Step-by-Step Handling Protocol

To ensure a self-validating system, this protocol incorporates physical checkpoints. If a checkpoint fails, the operator must halt the procedure and recalibrate.

Phase 1: Workspace Preparation
  • Fume Hood Validation: Activate the chemical fume hood. Validation Check: Ensure the face velocity monitor reads between 80–100 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood area with an anti-static solution. Fine amino acid powders like meso-lanthionine are highly susceptible to static charge, which can cause weighing inaccuracies and uncontrolled dust spread.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Ensure gloves are pulled over the cuffs of the lab coat to eliminate exposed skin.

Phase 2: Weighing and Dissolution
  • Tare and Transfer: Place an anti-static weigh boat on the analytical balance. Using a micro-spatula, carefully transfer the required mass of meso-lanthionine. Validation Check: The powder should transfer smoothly without "jumping" to the sides of the weigh boat. If jumping occurs, re-apply anti-static treatment.

  • Solvent Addition: Transfer the powder to a sterile, chemically resistant glass vial. In a dropwise manner, add 1 M HCl until the desired stock concentration is reached.

  • Dissolution Verification: Vortex the solution gently for 30 seconds. Validation Check: Hold the vial against a light background. The solution must be completely transparent and free of particulates, confirming that the amine groups have been fully protonated and the compound is solubilized [3].

G N1 1. Fume Hood Prep Verify 80-100 fpm N2 2. PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 3. Static Mitigation Anti-static wipe down N2->N3 N4 4. Weighing Use anti-static boat N3->N4 N5 5. Dissolution Add 1 M HCl dropwise N4->N5 N6 6. Visual Validation Check for transparency N5->N6

Workflow for the safe weighing and dissolution of meso-lanthionine.

Section 3: Spill Response and Disposal Plan

Even with rigorous protocols, spills can occur. Because meso-lanthionine is biologically active (interfering with peptidoglycan synthesis assays) [1], even minor spills must be decontaminated thoroughly to prevent cross-contamination of downstream experiments.

Solid Powder Spill Protocol
  • Evacuate and Contain: Step back from the spill to avoid dispersing the dust. Alert nearby personnel.

  • Don Respiratory Protection: If the spill is outside the fume hood, immediately don an N95/FFP2 respirator before approaching the spill zone [4].

  • Wet Sweeping (Crucial Step): Never dry-sweep meso-lanthionine powder. Dry sweeping aerosolizes the irritant. Instead, cover the spill with absorbent paper towels and gently wet the towels with a 10% ethanol/water solution to bind the dust.

  • Collection: Scoop the wet material using a disposable plastic scraper and place it into a sealable hazardous waste container.

  • Decontamination: Wash the spill area with soap and water, followed by a 70% ethanol wipe to ensure all biological activity is neutralized.

Waste Disposal Plan
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated, clearly labeled solid chemical waste bin. Do not dispose of in standard municipal trash[4].

  • Aqueous Waste: Unused meso-lanthionine dissolved in 1 M HCl must not be poured down the drain. The acidic nature of the solvent, combined with the biologically active amino acid, requires it to be neutralized or collected in a dedicated acidic aqueous waste carboy for institutional hazardous waste pickup [3, 4].

SpillResponse S1 Spill Detected (Solid Powder) S2 Halt Work & Don N95 Respirator S1->S2 S3 Cover with Towels & Wet with 10% EtOH S2->S3 S4 Scoop Wet Material (No Dry Sweeping) S3->S4 S5 Surface Decon (Soap + 70% EtOH) S4->S5 S6 Dispose as Chemical Waste S5->S6

Step-by-step spill response and decontamination pathway for meso-lanthionine.

References

  • Biosynthesis of meso-lanthionine in Fusobacterium nucleatum PubMed / National Institutes of Health (NIH)[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meso-lanthionine
Reactant of Route 2
Reactant of Route 2
Meso-lanthionine
© Copyright 2026 BenchChem. All Rights Reserved.